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1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride Documentation Hub

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  • Product: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride
  • CAS: 1803566-48-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Hydrochloride: A Technical Guide for Lead Optimization

Executive Summary & Structural Significance In modern drug discovery, the transition from a promising hit to a viable lead candidate is heavily dictated by a molecule's physicochemical properties. Physicochemical profili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern drug discovery, the transition from a promising hit to a viable lead candidate is heavily dictated by a molecule's physicochemical properties. Physicochemical profiling is the systematic measurement and prediction of a compound's properties throughout the discovery pipeline, which is essential for identifying ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities before significant resources are invested[1].

The compound 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride represents a highly versatile synthetic scaffold. Structurally, it consists of an acetophenone core substituted at the para position with a 1,4-diazepane (homopiperazine) ring. The homopiperazine moiety is a privileged pharmacophore used to finely tune basicity, enhance aqueous solubility, and alter the spatial trajectory of target-binding vectors compared to its smaller piperazine analog. Formulated as a hydrochloride salt, this compound is optimized for stability and dissolution.

As a Senior Application Scientist, my objective in this whitepaper is to move beyond merely listing properties. Here, we will dissect the causality behind the physicochemical behavior of this molecule and establish self-validating experimental protocols to empirically determine its core parameters.

Quantitative Data Presentation

Before initiating empirical testing, establishing a theoretical baseline is critical for designing the analytical conditions (e.g., selecting the correct pH range for titration or the appropriate phase ratio for partitioning). The table below summarizes the core physicochemical properties of the compound.

Table 1: Physicochemical Profile of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one HCl

ParameterValue / Predicted RangeAnalytical MethodologyPhysiological / ADMET Relevance
Molecular Weight (Salt) 254.76 g/mol High-Resolution Mass SpectrometryPermeability & Lipinski's Rule of 5 compliance
Molecular Weight (Base) 218.30 g/mol Theoretical CalculationBaseline mass for dosing and molar calculations
pKa (Secondary Amine) 9.2 – 9.8Potentiometric TitrationDetermines ionization state at physiological pH (7.4)
logP (Free Base) 1.5 – 2.0Shake-Flask (n-octanol/water)Baseline lipophilicity and hydrophobic target binding
logD (pH 7.4) 0.5 – 1.0RP-HPLC / Shake-FlaskIn vivo membrane partitioning and GI tract absorption
Thermodynamic Solubility > 10 mg/mL (in H₂O)Shake-Flask (Equilibrium)Oral bioavailability and formulation feasibility

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the protocols used to measure these properties must be designed as self-validating systems . This means the assay inherently contains internal checks to flag artifacts, degradation, or procedural errors.

Ionization Constant (pKa) via Potentiometric Titration

The homopiperazine ring contains two basic nitrogen atoms: a tertiary aniline-like amine (low basicity due to resonance with the phenyl ring) and an aliphatic secondary amine (high basicity). Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound[2].

  • Causality: We utilize potentiometric titration rather than UV-metric titration because the ionization of the distal secondary amine may not induce a sufficient chromophoric shift in the acetophenone core. Potentiometry directly measures thermodynamic proton transfer.

  • Self-Validating Protocol:

    • Blank Titration: First, titrate the solvent system (e.g., 0.15 M KCl in water to maintain constant ionic strength) with 0.1 M NaOH. This establishes the background buffering capacity.

    • Sample Preparation: Dissolve a precisely weighed amount of the HCl salt in the background solvent.

    • Titration: Incrementally add 0.1 M NaOH. The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter[2].

    • Validation Check: Subtract the blank titration curve from the sample curve. The resulting difference curve isolates the specific buffering capacity of the API. If the curve does not return to zero at the extremes of the pH scale, it indicates an impurity or sensor drift.

    • Data Analysis: The pKa is determined from the pH at the half-equivalence point, calculated via the first derivative of the volume-pH curve[3].

Lipophilicity (logP and logD) via Biphasic Partitioning

The octanol-water partition coefficient (logP) is accepted as a standard for lipophilicity measurement. According to the original “shake-flask” method, logP is defined as the concentration ratio of the un-ionized compound between the n-octanol and water phase[4]. However, since the majority of known drugs are at least partly charged in physiological pH, logD is a more accurate descriptor of compound lipophilicity as it describes the partition of both un-ionized and ionized forms[5].

  • Causality: We must pre-saturate the two phases. If dry n-octanol and water are mixed with the API, they will dissolve into one another during the 24-hour equilibration, altering the phase volumes and skewing the concentration ratio.

  • Self-Validating Protocol:

    • Phase Preparation: Vigorously mix equal volumes of n-octanol and aqueous buffer (pH 7.4 for logD, or high pH for logP) for 24 hours to achieve mutual saturation.

    • Partitioning: Dissolve the compound in the aqueous phase. Add an equal volume of the pre-saturated organic phase.

    • Equilibration: Agitate the sealed flask at 25 °C for 24 hours, followed by centrifugation to ensure complete phase separation.

    • Validation Check (Mass Balance): Quantify the concentration of the API in both the aqueous and organic phases using LC-UV or LC-MS. The sum of the mass in both phases must equal 100% (±5%) of the initial input mass. A loss of mass invalidates the assay, indicating that the compound precipitated at the biphasic interface or adsorbed to the glassware.

Thermodynamic Aqueous Solubility

The shake-flask method is a standard technique for determining the aqueous solubility of a compound[2].

  • Causality: Kinetic solubility assays (where an API dissolved in DMSO is spiked into an aqueous buffer) often result in supersaturation, yielding artificially high solubility limits. To determine the true formulation potential of the HCl salt, we must measure thermodynamic solubility, which establishes an equilibrium between the solid crystal lattice and the solvent.

  • Self-Validating Protocol:

    • Equilibration: Add an excess amount of the solid HCl salt to a known volume of aqueous buffer (pH 1.2, 4.5, and 6.8 to mimic the GI tract). Agitate at 37 °C for 48 hours.

    • Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated supernatant.

    • Validation Check (Solid-State Integrity): Recover the undissolved solid and analyze it via X-Ray Powder Diffraction (XRPD) and pH measurement. If the pH of the unbuffered water drops significantly, or if the XRPD pattern changes, it indicates the HCl salt has disproportionated into the free base, invalidating the salt-specific solubility measurement.

    • Quantification: Dilute the clear supernatant and quantify via HPLC-UV against a standard curve.

Visualizing the Analytical Workflows

To streamline laboratory execution, the logical architecture of these protocols is mapped below.

Pathway API 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one HCl (Solid State) Sol Thermodynamic Solubility (Shake-Flask Method) API->Sol LogP Lipophilicity (logP/logD) (Biphasic Partitioning) API->LogP pKa Ionization Constant (pKa) (Potentiometric Titration) API->pKa Quant1 HPLC-UV / LC-MS Quantification Sol->Quant1 Quant2 Phase Separation & Mass Balance Validation LogP->Quant2 Quant3 Derivative Curve Analysis (dpH/dV) pKa->Quant3 ADMET In Silico ADMET & Lead Optimization Quant1->ADMET Quant2->ADMET Quant3->ADMET

Caption: Parallel workflow for the physicochemical profiling of the target API.

Titration Start Prepare API Solution (0.15M KCl Background) Add Add 0.1M NaOH Titrant (Incremental) Start->Add Measure Record pH & Volume Add->Measure Check Equivalence Point Passed? Measure->Check Check->Add No Plot Plot Titration Curve (pH vs. V) Check->Plot Yes Calc Calculate pKa at Half-Equivalence Plot->Calc

Caption: Self-validating logical workflow for pKa determination via potentiometric titration.

Conclusion

The physicochemical profiling of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride requires a rigorous, mechanistic approach. By understanding that the homopiperazine ring dictates the basicity (pKa ~9.5) and drives the necessity for the hydrochloride salt form, researchers can accurately predict its high thermodynamic solubility and moderate logD at physiological pH. Implementing self-validating experimental designs—such as mass balance checks in logP shake-flask assays and blank-subtracted potentiometric titrations—ensures that the data generated is highly trustworthy, ultimately accelerating the lead optimization process and reducing downstream attrition.

References

  • Physicochemical properties - Medicinal Chemistry - Fiveable. fiveable.me.[Link]

  • HPTLC and magnetochromatography of new complexes of carboxylates with transition metals or rare earth elements and their ligands - study of lipophilicity - Academia.edu. academia.edu. [Link]

  • Physicochemistry and Binding - Admescope. admescope.com. [Link]

Sources

Exploratory

1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride mechanism of action in cell models

Mechanistic Profiling of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Hydrochloride in Cell Models: A Technical Guide to Rho-Kinase (ROCK) Inhibition Workflows Executive Summary In early-stage drug discovery, small-molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Profiling of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Hydrochloride in Cell Models: A Technical Guide to Rho-Kinase (ROCK) Inhibition Workflows

Executive Summary

In early-stage drug discovery, small-molecule building blocks are evaluated not just for their structural novelty, but for the established pharmacological behavior of their core scaffolds. 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride (CAS 1803566-48-4) is a highly modular synthetic intermediate characterized by its 1,4-diazepane (homopiperazine) ring. In molecular pharmacology, the homopiperazine moiety is a privileged pharmacophore, most notably recognized as the critical ATP-competitive binding determinant in Rho-associated coiled-coil kinase (ROCK) inhibitors, such as fasudil and its derivatives[1].

This whitepaper provides an in-depth, self-validating methodological framework for profiling homopiperazine-acetophenone derivatives in cell models. By interrogating the RhoA/ROCK/MYPT1 signaling axis, researchers can definitively map the mechanism of action of this compound class from primary kinase inhibition to terminal phenotypic changes in cell motility and cytoskeletal dynamics.

Mechanistic Grounding: The Homopiperazine Pharmacophore

To understand the causality behind the experimental design, one must first understand the structural biology of the target. ROCK1 and ROCK2 are serine/threonine kinases activated by the small GTPase RhoA. They serve as master regulators of actomyosin contractility[2].

When a homopiperazine derivative like 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one is introduced into a cell model, the basic nitrogen of the 1,4-diazepane ring docks into the hinge region of the ROCK ATP-binding pocket via critical hydrogen bonds[2]. The acetophenone moiety provides hydrophobic interactions that stabilize the complex.

This ATP-competitive inhibition blocks ROCK from phosphorylating its two primary downstream substrates:

  • MYPT1 (Myosin Phosphatase Target Subunit 1): Normally, ROCK phosphorylates MYPT1 at Thr696, inactivating the phosphatase. Inhibition of ROCK leaves MYPT1 active.

  • MLC (Myosin Light Chain): Normally, ROCK directly phosphorylates MLC at Ser19.

The net result of ROCK inhibition is the rapid dephosphorylation of MLC, leading to the catastrophic disassembly of actin stress fibers and the cessation of cellular migration[3].

ROCK_Signaling RhoA RhoA (GTP-Bound) Active State ROCK ROCK1 / ROCK2 Kinase Domain RhoA->ROCK Allosteric Activation MYPT1 MYPT1 (Myosin Phosphatase) ROCK->MYPT1 Phosphorylation (Thr696) Inactivates Phosphatase MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylation (Ser19) Direct Activation Inhibitor 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one (Homopiperazine Core) Inhibitor->ROCK ATP-Competitive Inhibition MYPT1->MLC Dephosphorylation (Blocked by ROCK) Actin Actin Stress Fibers & Actomyosin Contractility MLC->Actin Promotes Cross-linking

Figure 1: Mechanism of action of homopiperazine derivatives via ROCK1/2 inhibition.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride must be conducted across three orthogonal modalities: morphological, biochemical, and functional.

Experimental_Workflow Culture Cell Culture (Fibronectin Matrix) Treatment Compound Treatment (Dose-Response) Culture->Treatment Biochem Biochemical Lysis (Phosphatase Inhibitors) Treatment->Biochem Protein Morph Paraformaldehyde Fixation (4%) Treatment->Morph Cytoskeleton Func Boyden Chamber Setup Treatment->Func Motility WB Western Blot p-MYPT1 / p-MLC Biochem->WB IF Fluorescence Microscopy Phalloidin Staining Morph->IF Mig Transwell Assay Crystal Violet Func->Mig Data IC50 & Phenotypic Quantification WB->Data IF->Data Mig->Data

Figure 2: Self-validating multi-modal workflow for profiling ROCK inhibitors in cell models.

Protocol 1: Morphological Validation via F-Actin Cytoskeleton Staining

Causality: ROCK inhibition directly prevents MLC phosphorylation, leading to the immediate relaxation of the actomyosin network and the dissolution of actin stress fibers. Methodology:

  • Seeding: Seed MDA-MB-231 breast cancer cells (known for high basal ROCK activity) onto fibronectin-coated glass coverslips at 2×104 cells/well. Causality note: Fibronectin engages integrins to artificially stimulate focal adhesion and stress fiber formation, maximizing the assay window.

  • Treatment: Treat with vehicle (0.1% DMSO), 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one (1 µM to 50 µM), or Fasudil (10 µM, positive control) for 2 hours.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization & Staining: Permeabilize with 0.1% Triton X-100 for 5 minutes. Stain with Alexa Fluor 488-Phalloidin (1:200) and DAPI (1 µg/mL) for 30 minutes in the dark.

  • Imaging: Capture images using confocal microscopy at 40X magnification.

Self-Validation Check: Vehicle control cells must exhibit robust, parallel actin stress fibers across the longitudinal axis. If control cells show only cortical actin rings, the fibronectin coating has failed, and the assay must be aborted.

Protocol 2: Biochemical Validation via Phospho-Specific Western Blotting

Causality: To prove that the morphological changes are driven by kinase inhibition (and not off-target cytotoxicity), we must quantify the direct enzymatic substrates of ROCK[4]. Methodology:

  • Lysis: Post-treatment (1 hour), wash cells in ice-cold PBS and lyse in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and, crucially, 1x Phosphatase Inhibitor Cocktail (NaF, Na3VO4). Causality note: Endogenous phosphatases will rapidly dephosphorylate MYPT1 post-lysis if not aggressively inhibited.

  • Electrophoresis: Resolve 20 µg of total protein on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer & Probing: Transfer to a PVDF membrane. Probe with primary antibodies against p-MYPT1 (Thr696) (1:1000) and total MYPT1 (1:1000).

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Quantify densitometry using ImageJ.

Self-Validation Check: The ratio of p-MYPT1 to total MYPT1 in vehicle-treated cells must be >5-fold higher than in the positive control (10 µM Fasudil) lane. If total MYPT1 levels fluctuate by >15% across lanes, the lysis or transfer step is compromised, invalidating the phospho-readout.

Protocol 3: Functional Validation via Transwell Migration Assay

Causality: The terminal phenotype of ROCK inhibition is the loss of directional cell motility, which is highly relevant for oncology and neuroregeneration models[5]. Methodology:

  • Setup: Add 5×104 serum-starved cells to the upper chamber of a Boyden transwell insert (8 µm pore size).

  • Gradient: Fill the lower chamber with media containing 10% FBS as a chemoattractant. Add the test compound to both chambers to maintain a constant concentration gradient.

  • Incubation: Incubate for 16 hours at 37°C.

  • Quantification: Swab the unmigrated cells from the top of the membrane. Fix the migrated cells on the bottom with methanol and stain with 0.5% Crystal Violet. Count cells in 5 random fields of view.

Self-Validation Check: The chemotactic index (migrated cells in the serum gradient vs. a serum-free lower chamber control) must be ≥5.0. If basal migration in the serum-free control is high, the membrane was compromised or cells were over-seeded.

Quantitative Data Interpretation

When profiling 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride against established homopiperazine benchmarks, data should be synthesized to confirm target engagement. The table below outlines the expected pharmacological metrics for homopiperazine-based ROCK inhibitors in these cell models.

Table 1: Quantitative Benchmarks for Homopiperazine-Derivative Profiling in Cell Models

Assay ModalityTarget MetricExpected Baseline (Vehicle)Expected Response (10 µM Homopiperazine Core)Pharmacological Phenotype
Biochemical p-MYPT1 (Thr696) / Total Ratio1.0 (Normalized) 0.30 (70% Reduction)Direct Kinase Inhibition
Biochemical p-MLC (Ser19) / Total Ratio1.0 (Normalized) 0.25 (75% Reduction)Loss of Contractility
Morphological Stress Fiber Density (A.U.)High (>80% of cell area)Low (<20% of cell area)Cytoskeletal Collapse
Functional Transwell Migration Cell Count~150 cells / field 40 cells / fieldAnti-metastatic / Anti-motility

By strictly adhering to these self-validating protocols, researchers can accurately determine the IC50 and phenotypic efficacy of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride, effectively mapping its utility as a ROCK-modulating agent in preclinical cell models.

Sources

Foundational

A Technical Guide to the Preliminary In Vitro Toxicity Assessment of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride

Foreword: Charting the Unknown In the landscape of drug discovery, new chemical entities (NCEs) represent both boundless promise and significant challenges. The compound 1-[4-(1,4-diazepan-1-yl)phenyl]ethan-1-one hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Unknown

In the landscape of drug discovery, new chemical entities (NCEs) represent both boundless promise and significant challenges. The compound 1-[4-(1,4-diazepan-1-yl)phenyl]ethan-1-one hydrochloride, with its intriguing 1,4-diazepine core, falls squarely into this category. The 1,4-diazepine scaffold is a "privileged structure" in medicinal chemistry, renowned for its presence in a multitude of clinically successful central nervous system (CNS) agents.[1][2] This structural class is known for a wide array of biological activities, including anxiolytic, anticonvulsant, and antipsychotic effects.[3] However, for this specific NCE, identified by CAS number 1803566-48-4, the public domain holds no preliminary toxicity data.[4] This guide, therefore, serves not as a review of existing knowledge, but as a strategic blueprint for the initial in vitro toxicological evaluation of this promising, yet uncharacterized, molecule. The preclinical safety evaluation is a critical step in drug development, and early identification of potential toxicities can save significant resources and prevent adverse outcomes in later stages.[5][6]

This document is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, scientifically-grounded framework for a first-pass in vitro toxicity screening. We will delve into the causality behind experimental choices, providing detailed, reproducible protocols that form a self-validating system for generating foundational safety data.

The Compound of Interest: A Structural Overview

Before embarking on a toxicological assessment, a fundamental understanding of the test article is paramount.

  • Chemical Name: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride

  • CAS Number: 1803566-48-4[4]

  • Molecular Formula: C₁₃H₁₉ClN₂O[4]

  • Molecular Weight: 254.76 g/mol [4][7]

The structure features a 1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms, which is a key pharmacophore in many biologically active compounds.[8] Its presence suggests a potential for CNS activity, making a preliminary assessment of neurotoxicity, alongside general cytotoxicity, a prudent consideration.

The Rationale for In Vitro Screening: A Fail-Fast, Succeed-Smarter Philosophy

The modern drug development pipeline is lengthy and expensive, with unforeseen toxicity being a primary cause of late-stage attrition.[9] In vitro cytotoxicity and other safety assays are indispensable tools in the early preclinical phase to mitigate this risk.[9][10] These assays offer a rapid, cost-effective, and ethical alternative to extensive animal testing in the initial stages, allowing for the early deselection of compounds with unfavorable toxicity profiles.[11][12] By providing key insights into a compound's effect on cell health and viability, these tests enable researchers to prioritize the most promising candidates for further development.[12]

This guide proposes a tiered approach, beginning with broad-spectrum cytotoxicity screening, followed by specific assays for genotoxicity and organ-specific toxicity, with a focus on hepatotoxicity due to the liver's central role in drug metabolism.

Tier 1: General Cytotoxicity Assessment via Metabolic Viability Assay

The initial step is to determine the concentration range at which the compound elicits a cytotoxic response across various cell types. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

Causality of Experimental Design

The choice of cell lines is critical. We will use a panel to assess both general toxicity and potential target-organ effects:

  • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, the primary site of drug metabolism and a common target for drug-induced toxicity.

  • HEK293 (Human Embryonic Kidney): Represents the kidneys, a key organ for drug elimination.

  • SH-SY5Y (Human Neuroblastoma): Represents neuronal cells, pertinent given the 1,4-diazepine core's association with CNS activity.

This panel provides a broad initial screen for cytotoxicity and can reveal any cell-type-specific vulnerabilities.

Experimental Protocol: MTT Assay
  • Cell Culture: Maintain HepG2, HEK293, and SH-SY5Y cells in their respective recommended culture media (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator. Ensure cell viability is consistently above 95%.[11]

  • Cell Seeding: Seed cells into 96-well microplates at a density of 1 x 10⁴ cells per well in 100 µL of media and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride in sterile, distilled water or DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the highest compound concentration) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[11]

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture & Seed Cells (HepG2, HEK293, SH-SY5Y) C Treat Cells (48 hours) A->C B Prepare Compound Dilutions B->C D Add MTT Reagent (4 hours) C->D E Add Solubilization Solution D->E F Read Absorbance (570 nm) E->F G Calculate % Viability & Determine IC50 F->G Ames_Test_Workflow cluster_setup Setup cluster_assay Assay cluster_result Result A Prepare Bacterial Cultures (e.g., TA98, TA100) D Combine in Top Agar: Bacteria + Compound + (S9 Mix or Buffer) A->D B Prepare Compound Concentrations B->D C Prepare S9 Mix (for metabolic activation) C->D E Pour onto Minimal Glucose Agar Plates D->E F Incubate (37°C, 48-72h) E->F G Count Revertant Colonies F->G H Analyze for Dose-Dependent Increase vs. Control G->H

Ames Test Workflow Diagram.
Hypothetical Data Summary: Mutagenicity Profile
StrainCompound Conc. (µ g/plate )Mean Revertant Colonies (-S9)Mean Revertant Colonies (+S9)
TA98 Vehicle Control2530
102833
503035
1002731
TA100 Vehicle Control130145
10135150
50142155
100138148

This hypothetical data shows no significant, dose-dependent increase in revertant colonies for either strain, with or without metabolic activation, suggesting the compound is not mutagenic under these test conditions.

Tier 3: Preliminary Organ-Specific Toxicity - Hepatotoxicity

Given that the hypothetical cytotoxicity data showed slightly higher sensitivity in HepG2 cells, a more specific assessment of liver cell damage is warranted. The Lactate Dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium, which is an indicator of compromised cell membrane integrity and necrosis.

Causality of Experimental Design

The LDH assay complements the MTT assay. While MTT measures metabolic activity (an indicator of viability), LDH release is a direct marker of cell death via membrane damage. Running both provides a more complete picture of the compound's cytotoxic mechanism.

Experimental Protocol: LDH Release Assay
  • Cell Culture and Treatment: Seed and treat HepG2 cells with the compound as described in the MTT protocol (Section 3.2), but in parallel plates. It is crucial to include a positive control that induces necrosis (e.g., Triton X-100).

  • Sample Collection: After the 48-hour incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reagent mixture (containing diaphorase and INT) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The LDH in the supernatant will catalyze a reaction that results in a colored formazan product.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control (100% lysis).

Visualization: LDH Assay Workflow

LDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed & Treat HepG2 Cells (48 hours) B Collect Culture Supernatant A->B C Add LDH Reagent Mix B->C D Incubate (30 min, Dark) C->D E Read Absorbance (490 nm) D->E F Calculate % LDH Release (vs. Lysis Control) E->F

LDH Release Assay Workflow Diagram.
Hypothetical Data Summary: Hepatotoxicity Profile
Compound Conc. (µM)% LDH Release (Relative to Max Lysis)
Vehicle Control5.1
106.2
2512.5
5028.9
10055.4

This hypothetical data indicates a dose-dependent increase in LDH release, suggesting that at higher concentrations, the compound induces membrane damage in HepG2 cells, consistent with the IC₅₀ value obtained from the MTT assay.

Synthesis of Findings and Path Forward

The proposed in vitro screening cascade provides a robust, multi-parametric preliminary toxicity profile. Based on our hypothetical data, 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride exhibits moderate cytotoxicity, particularly in liver cells, which appears to be mediated, at least in part, by membrane damage at higher concentrations. Crucially, it does not show mutagenic potential in the Ames test.

These findings would allow a project team to make an informed decision. The moderate cytotoxicity might be acceptable depending on the target indication and therapeutic window. The lack of genotoxicity is a significant positive.

Next steps could involve:

  • Mechanism of Action Studies: Investigating the mode of cell death (apoptosis vs. necrosis).

  • Advanced In Vitro Models: Testing in 3D liver spheroids or organoids, which better mimic the in vivo environment. [13]* Further Safety Profiling: Conducting assays for other potential liabilities, such as cardiotoxicity (e.g., hERG assay) or cytochrome P450 inhibition.

This structured approach to preliminary in vitro toxicity screening is fundamental to building a comprehensive safety profile, de-risking the drug development process, and ultimately, advancing safer, more effective therapeutics.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • Benchchem. (2025). Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide.
  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(6), 655–669.
  • MDPI. (2025, October 21). Framework for In Silico Toxicity Screening of Novel Odorants.
  • Benchchem. (2025). Preliminary Toxicity Screening of Asalin: An In-depth Technical Guide.
  • Kondal, D., & Garg, A. (2014). Toxicological screening. Journal of pharmacology & pharmacotherapeutics, 5(2), 147–151.
  • S.C. ResCom. (2025, May 8). Current approaches to toxicity profiling in early-stage drug development.
  • Thoreauchem. 1-[4-(1,4-diazepan-1-yl)phenyl]ethan-1-one hydrochloride-1803566-48-4.
  • Guidechem. Ethanone, 1-(hexahydro-1H-1,4-diazepin-1-yl)-2-phenyl-, hydrochloride (1:1).
  • Journal of Organic & Pharmaceutical Chemistry. (2015). Synthesis and characterization of some 1,4-diazepines derivatives.
  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • MDPI. (2010, December 28). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
  • Szewczyk, J. R., et al. (2010, March 1). A concise synthesis of 1,4-dihydro-d[10][12]iazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & medicinal chemistry, 18(5), 1844–1849. Retrieved from

  • Bentham Science. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

Sources

Exploratory

Pharmacophoric Profiling and Target Binding Affinity of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern Fragment-Based Drug Discovery (FBDD), identifying privileged scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), identifying privileged scaffolds that offer both conformational versatility and high ligand efficiency is critical. 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride (CAS: 1803566-48-4) represents a highly versatile building block utilized in the synthesis of central nervous system (CNS) therapeutics and immunomodulators[1]. Comprising a 1,4-diazepane (homopiperazine) ring coupled to an acetophenone moiety, this fragment acts as a foundational pharmacophore for targeting aminergic G-protein coupled receptors (GPCRs), Sigma-1 receptors, and integrins like LFA-1[2].

This technical guide deconstructs the structural rationale, binding affinity landscapes, and the rigorously validated experimental workflows required to evaluate this fragment and its optimized derivatives.

Structural Rationale & Pharmacophoric Architecture

The utility of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one stems from its dual-domain architecture, which perfectly aligns with the orthosteric binding sites of several key pharmacological targets:

  • The 1,4-Diazepane (Homopiperazine) Core: As a ring-expanded bioisostere of piperazine, the diazepane ring introduces increased conformational flexibility. The secondary amine (pKa ~9.5) is protonated at physiological pH, allowing it to act as a potent hydrogen bond donor and cation- π participant. This flexibility alters the spatial vector of the basic nitrogen, enabling it to reach deeper into receptor binding pockets compared to rigid piperazines[3].

  • The Acetophenone Motif: The para-substituted phenyl ring provides a rigid, planar surface ideal for π−π stacking with aromatic residues (e.g., Trp, Phe, Tyr) in hydrophobic sub-pockets. Simultaneously, the acetyl carbonyl acts as a localized hydrogen bond acceptor, anchoring the fragment to the receptor backbone.

Target Binding Landscapes

Aminergic GPCRs (Dopamine D2/D4 & Serotonin 5-HT)

Diazepane analogs of classic butyrophenones (e.g., haloperidol) exhibit compelling multireceptor binding profiles[3]. When 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one is elaborated into larger ligands, the protonated diazepane nitrogen forms a critical salt bridge with the highly conserved Asp3.32 residue located in transmembrane domain 3 (TM3) of the D2 and 5-HT receptors. The acetophenone tail typically extends into the extracellular loop 2 (ECL2) region, modulating receptor residence time and subtype selectivity (e.g., D4 vs. D2)[3].

Sigma-1 Receptors

The Sigma-1 receptor ( σ1​ R) is a chaperone protein implicated in neuroprotection and oncology. Molecules containing piperazine or diazepane substructures linked to aromatic rings demonstrate high binding affinity toward σ1​ R[4]. The acetophenone moiety mimics the pharmacophore of established σ1​ R ligands (like FEt-PPZ), where the aromatic ring inserts into the primary hydrophobic pocket of the receptor, while the basic amine interacts electrostatically with Glu314[4].

D2_Signaling Ligand Diazepane Ligand D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binds Asp3.32 Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Inhibited) cAMP->PKA

GPCR signaling pathway modulated by diazepane-based antagonists.

Experimental Methodologies for Affinity Profiling

To ensure scientific integrity, the binding affinity of this fragment and its derivatives must be evaluated using orthogonal, self-validating assay systems. Below are the field-proven protocols for determining thermodynamic and kinetic binding parameters.

Protocol 1: High-Throughput Radioligand Binding Assay (RLBA)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of the diazepane fragment against the D2 receptor. Causality & Validation: RLBA is the gold standard for thermodynamic affinity. By utilizing a known radioligand, the assay provides a self-validating baseline for receptor occupancy. Non-specific binding (NSB) controls ensure that the calculated affinity is strictly orthosteric.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2R. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Causality: Maintaining low temperatures and a physiological pH preserves the native conformational state of the GPCR.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -spiperone (radioligand), and the diazepane fragment in a 10-point concentration response curve (10 pM to 100 µM). Causality: A broad concentration range is mandatory to capture the upper and lower asymptotes of the sigmoidal dose-response curve, ensuring accurate IC50​ calculation.

  • NSB Control Setup: In parallel wells, substitute the fragment with 10 µM Haloperidol. Causality: This saturates all specific D2 sites. Any remaining radioactive signal is background noise, which must be subtracted to prevent false-positive affinity inflation.

  • Filtration & Detection: Terminate the reaction after 120 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the basic radioligand to the filter matrix. Read plates using a liquid scintillation counter.

  • Data Analysis: Convert the IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Kinetics

Objective: Quantify the association rate ( kon​ ), dissociation rate ( koff​ ), and dissociation constant ( Kd​ ). Causality & Validation: Fragments typically exhibit low affinities ( μM range) and very fast off-rates that are missed in equilibrium assays. SPR provides real-time, label-free kinetic resolution.

  • Sensor Chip Preparation: Immobilize purified D2R (reconstituted in lipid nanodiscs) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Buffer Optimization: Utilize HBS-EP+ running buffer supplemented with 5% DMSO and 300 mM NaCl. Causality: 5% DMSO is critical for fragment solubility. The elevated NaCl (300 mM) suppresses non-specific electrostatic interactions between the basic amine of the diazepane ring and the negatively charged carboxymethyl dextran matrix of the chip.

  • Analyte Injection: Inject the 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one fragment at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the sensorgrams reflect true binding kinetics rather than diffusion artifacts.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5%). Causality: Bulk refractive index changes caused by minute DMSO mismatches between the sample and running buffer can obscure the small response units (RU) generated by low-molecular-weight fragments. This step self-validates the baseline.

Quantitative Data Presentation

The table below summarizes the binding affinities and Ligand Efficiency (LE) metrics, illustrating the progression from the bare fragment to optimized leads targeting specific receptors.

Compound / ScaffoldPrimary TargetAssay TypeAffinity ( Ki​ / Kd​ )Ligand Efficiency (LE)*
Fragment (CAS: 1803566-48-4)Dopamine D2SPR 1,250 nM 0.38 kcal/mol/HA
Fragment (CAS: 1803566-48-4)Sigma-1 ( σ1​ R)RLBA 840 nM 0.41 kcal/mol/HA
Optimized Lead (Butyrophenone analog)Dopamine D2RLBA 8.5 nM 0.35 kcal/mol/HA
Optimized Lead (FEt-PPZ analog)Sigma-1 ( σ1​ R)RLBA 12.4 nM 0.32 kcal/mol/HA

*Note: LE = (1.37/Heavy Atoms)×pIC50​ . An LE > 0.3 is considered highly optimal for FBDD progression.

FBDD_Workflow F Fragment: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one S1 SPR / ITC Screening (Kd ~10-100 µM) F->S1 S2 X-ray Crystallography (Binding Pose ID) S1->S2 O1 Homopiperazine N-Alkylation (Targeting Asp3.32) S2->O1 O2 Acetophenone Modification (Hydrophobic Pocket) S2->O2 L Optimized Lead (Ki < 10 nM) O1->L O2->L

Fragment-to-lead optimization workflow for 1,4-diazepane derivatives.

Conclusion

1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride is a highly efficient pharmacophore. By leveraging the conformational flexibility of the homopiperazine ring and the anchoring potential of the acetophenone moiety, medicinal chemists can systematically optimize this fragment into potent, selective ligands for GPCRs, Sigma-1 receptors, and integrins. Rigorous adherence to validated kinetic and thermodynamic screening protocols ensures that the intrinsic ligand efficiency of this scaffold is maintained throughout the lead optimization pipeline.

Sources

Foundational

A Comprehensive Technical Guide to the Determination of the Biological Half-Life of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride

Abstract: The biological half-life (t½) is a cornerstone pharmacokinetic parameter that dictates the dosing regimen and therapeutic efficacy of a drug candidate. This guide addresses the specific compound 1-[4-(1,4-diaze...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The biological half-life (t½) is a cornerstone pharmacokinetic parameter that dictates the dosing regimen and therapeutic efficacy of a drug candidate. This guide addresses the specific compound 1-[4-(1,4-diazepan-1-yl)phenyl]ethan-1-one hydrochloride (CAS 1803566-48-4), a research chemical for which no public pharmacokinetic data is currently available.[1] This document provides a comprehensive, methodology-focused framework for researchers and drug development professionals to determine its biological half-life. We will proceed from a structural analysis of potential metabolic liabilities to detailed protocols for in vitro stability assays and in vivo pharmacokinetic studies, culminating in the analytical methods required to calculate the definitive half-life. This guide is designed to serve as a practical whitepaper, grounding experimental design in established principles of drug metabolism and pharmacokinetics (DMPK).

Part 1: Foundational Principles and Structural Analysis

The biological half-life of a compound is the time required for its concentration in the blood plasma to be reduced by half.[2][3][4] This parameter is a composite of several processes, primarily metabolic clearance (biotransformation, usually in the liver) and excretion (e.g., via the kidneys).[3] Before embarking on experimental determination, a structural analysis of the molecule can provide critical insights into its likely metabolic fate.

Chemical Structure: 1-[4-(1,4-diazepan-1-yl)phenyl]ethan-1-one hydrochloride

FeatureMoietyPotential Metabolic Pathways
A Phenyl ethanonePhase I: Reduction of the ketone to a secondary alcohol; Oxidation via Cytochrome P450 (CYP) enzymes on the aromatic ring (hydroxylation).
B 1,4-Diazepane RingPhase I: N-dealkylation, C-hydroxylation on the aliphatic ring, or oxidative ring opening. The two nitrogen atoms are potential sites for oxidation.
Overall LipophilicityThe structure suggests moderate lipophilicity, which may lead to good membrane permeability but also makes it a likely substrate for hepatic metabolism.

The 1,4-diazepane core is a feature of various centrally active agents, and its metabolism can significantly influence pharmacokinetic properties.[5][6][7][8] The primary drivers of clearance for this molecule are predicted to be Phase I oxidative reactions catalyzed by CYP enzymes in the liver, followed by potential Phase II conjugation of any resulting hydroxyl groups.[9]

Part 2: In Vitro Methodologies for Half-Life Estimation

In vitro systems provide the first experimental data on a compound's metabolic liability.[10] These assays determine the in vitro half-life and intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[9] This data is crucial for ranking compounds and predicting in vivo behavior.[11][12]

G cluster_0 In Vitro Assessment cluster_1 In Vivo Confirmation cluster_2 Data Analysis & Output Microsomes Liver Microsomal Stability Assay (Phase I Metabolism) InVitro_T12 In Vitro t½ Intrinsic Clearance (CLint) Microsomes->InVitro_T12 Hepatocytes Hepatocyte Stability Assay (Phase I & II Metabolism) Hepatocytes->InVitro_T12 PK_Study Rodent Pharmacokinetic Study (IV & PO Dosing) Bio_T12 Biological Half-Life (t½) AUC, Vd, CL PK_Study->Bio_T12 InVitro_T12->PK_Study informs

Caption: Workflow for determining biological half-life.
Liver Microsomal Stability Assay

This is the primary screen for assessing metabolic stability against Phase I enzymes, particularly CYPs.[11] It is cost-effective and has high throughput.[13]

Experimental Protocol: Human Liver Microsome (HLM) Stability

  • Preparation:

    • Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4).[9]

    • Prepare a 1 µM working solution of the test compound in the same buffer (final organic solvent concentration, e.g., DMSO, should be ≤ 0.2%).[9]

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) as per the manufacturer's instructions.

    • Prepare positive control (e.g., Verapamil, a high-clearance compound) and negative control (heat-inactivated microsomes) samples.

  • Incubation:

    • Pre-warm the microsome suspension and test compound solution at 37°C for 10 minutes.[9]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the microsome/compound mixture. This is Time 0 .

    • Incubate the reaction mixture in a shaking water bath at 37°C.

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.[9][13]

    • Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).[9]

  • Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[10]

Data Analysis & Interpretation

The percentage of the compound remaining at each time point is calculated relative to the T=0 sample. The natural logarithm of this percentage is plotted against time.

  • In Vitro Half-Life (t½): Calculated from the slope (k) of the linear regression line of the semi-log plot.

    • t½ = 0.693 / k[9]

  • Intrinsic Clearance (CLint): A measure of the rate of metabolism.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)[9]

A short half-life (<30 min) and high CLint suggest the compound is rapidly metabolized and may have low bioavailability in vivo.[9]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Microsomes, Buffer, and Test Compound C Pre-warm at 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction with NADPH (T=0) B->D C->D E Incubate at 37°C D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench with Acetonitrile + Internal Standard F->G H Centrifuge & Collect Supernatant G->H I Quantify by LC-MS/MS H->I

Caption: Workflow of a liver microsomal stability assay.
Hepatocyte Stability Assay

Hepatocytes are considered the "gold standard" in vitro model as they contain a full complement of Phase I and Phase II metabolic enzymes and cofactors.[11][14]

Experimental Protocol: Cryopreserved Human Hepatocyte Stability

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute them into pre-warmed, supplemented incubation medium (e.g., Williams' Medium E).[11][14]

    • Perform a cell count and viability check (e.g., via Trypan Blue exclusion); viability should be >80%.

    • Dilute the cell suspension to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[14]

    • Prepare a working solution of the test compound in the incubation medium.

  • Incubation:

    • Add the test compound solution to the hepatocyte suspension in a multi-well plate.

    • Incubate the plate at 37°C with 5% CO₂ on an orbital shaker to keep cells in suspension.[14]

  • Sampling & Analysis:

    • Sampling, quenching, and analysis steps are analogous to the microsomal assay, with time points typically extending longer (e.g., up to 4 hours) to capture slower metabolism.[11][14]

Hypothetical In Vitro Data Summary

Assay SystemIn Vitro t½ (min)Intrinsic Clearance (CLint)Predicted Hepatic Clearance
Human Liver Microsomes4530.8 µL/min/mg proteinIntermediate
Human Hepatocytes3545.5 µL/min/10⁶ cellsIntermediate-High

Note: These are example values for illustrative purposes.

Part 3: In Vivo Pharmacokinetic Studies for Definitive Half-Life

While in vitro assays are predictive, the definitive biological half-life must be determined in a living system.[15] This requires a pharmacokinetic (PK) study, typically conducted first in rodents (e.g., Sprague-Dawley rats).[16][17]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model & Dosing:

    • Use cannulated male Sprague-Dawley rats (n=3-5 per group) to facilitate serial blood sampling.

    • Group 1 (Intravenous, IV): Administer a single bolus dose (e.g., 1-2 mg/kg) of the compound formulated in a suitable vehicle (e.g., saline/DMSO/Tween 80) via the tail vein. The IV route is essential for determining absolute clearance and volume of distribution.[16]

    • Group 2 (Oral, PO): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage to assess oral bioavailability.

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K₂-EDTA) at pre-defined time points.

    • Typical IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Typical PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing & Bioanalysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of the parent drug in each plasma sample using a validated LC-MS/MS bioanalytical method.

Data Analysis & Key Pharmacokinetic Parameters

The plasma concentration versus time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Plotting: The plasma concentration is plotted over time. For IV data, a semi-log plot reveals the linear elimination phase.[16]

  • Key Parameters: The analysis yields several critical parameters.[2][18]

    • AUC (Area Under the Curve): Total drug exposure over time.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[19]

  • Biological Half-Life (t½): This is the ultimate parameter derived from the study.

    • t½ = 0.693 * (Vd / CL)[2][19]

Hypothetical Rat PK Data Summary (IV Administration)

ParameterSymbolValue (Example)Unit
Area Under the CurveAUC1500ng*h/mL
ClearanceCL25mL/min/kg
Volume of DistributionVd2.5L/kg
Biological Half-Life 1.15 hours

Note: These are example values for illustrative purposes.

Part 4: Regulatory Context and Conclusion

The systematic evaluation of a compound's metabolic fate and pharmacokinetic profile is a regulatory requirement in drug development.[20][21] Agencies like the U.S. Food and Drug Administration (FDA) provide guidance on conducting and interpreting metabolism and drug-drug interaction studies.[22][23] The data gathered through the protocols described here are foundational for designing first-in-human studies, establishing safety margins, and ultimately defining a clinical dosing strategy.[12]

References

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Google Cloud.
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  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (n.d.). Food and Drug Administration.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
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  • Kaplan USMLE Step 1 prep: What's half-life of investigational drug? (2019, July 15). American Medical Association.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023, December 28). WuXi AppTec.
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  • determining a drug's half-life. (2020, December 19). YouTube.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). PMC.
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  • Biological half-life. (n.d.). Wikipedia.
  • Estimation of In Vivo Half-Life From In Vitro Metabolic Clearance, Protein, and Cell Membrane Affinity Assays. (2025, August 16). PubMed.
  • Navigating new regulatory guidelines for drug metabolism studies. (n.d.). Drug Discovery News.
  • Pk/bio-distribution. (n.d.). MuriGenics.
  • Drug Half-life Explained: Calculator, Variables & Examples. (2025, May 13). Drugs.com.
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). PMC.
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. (2017, October 25). Federal Register.
  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. (2024, October 21). Journal of Medicinal Chemistry - ACS Publications.
  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. (2017, October 24). Food and Drug Administration.
  • Half life – Knowledge and References. (n.d.). Taylor & Francis.
  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018, November 5). MDPI.
  • In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (n.d.). PMC.
  • DIAZEPAM. (n.d.). DailyMed.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019, July 31). Current Organic Synthesis.
  • DIAZEPAM. (n.d.). precisionFDA.
  • 1-[4-(1,4-diazepan-1-yl)phenyl]ethan-1-one hydrochloride-1803566-48-4. (n.d.). Thoreauchem.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride in Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold The 1,4-diazepan core is a "privileged scaffold" in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its most...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,4-diazepan core is a "privileged scaffold" in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its most famous representative, diazepam (Valium), revolutionized the treatment of anxiety and other neurological disorders.[1][2] The seven-membered diazepine ring offers a flexible, three-dimensional structure that allows for precise interactions with various biological targets within the central nervous system (CNS).

This guide focuses on 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride (CAS: 1803566-48-4), a molecule that, while not extensively documented in current literature, possesses structural motifs suggesting significant potential for CNS-related therapeutic applications.[3] Its architecture—combining the 1,4-diazepan ring with a phenyl ethanone moiety—presents a compelling starting point for novel drug discovery programs.

The purpose of these application notes is to provide a comprehensive framework for researchers and drug development professionals to investigate the medicinal chemistry applications of this compound and its analogs. We will delve into hypothesized mechanisms of action, potential therapeutic indications, and provide detailed, field-proven protocols for its comprehensive evaluation, from initial in vitro screening to in vivo efficacy studies.

Part 1: Theoretical Framework and Hypothesized Applications

Given the structural similarity of the 1,4-diazepan core to benzodiazepines, alongside the appended aromatic system, we can postulate several plausible mechanisms of action and, consequently, therapeutic applications.

Hypothesized Mechanisms of Action
  • GABAergic System Modulation: The foundational hypothesis for a 1,4-diazepan-containing molecule is its potential interaction with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the CNS.[4] Like classical benzodiazepines, the compound may act as a positive allosteric modulator (PAM) of the GABA-A receptor.[5][6] Binding to a site distinct from the GABA binding site (the benzodiazepine site), a PAM would enhance the effect of GABA, increasing the influx of chloride ions and causing hyperpolarization of the neuron.[4][5] This leads to a general dampening of neuronal excitability, which underlies the anxiolytic, sedative, and anticonvulsant effects of these drugs.[7][8]

GPCR_Signaling cluster_membrane Cell Membrane gpcr Serotonin/Dopamine Receptor (GPCR) g_protein G-Protein (e.g., Gαq or Gαi) gpcr->g_protein Activation ligand 1,4-Diazepan Compound ligand->gpcr Binding effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messengers (IP3, DAG, cAMP) effector->second_messenger Production cellular_response Cellular Response (e.g., Altered Gene Expression, Ion Channel Modulation) second_messenger->cellular_response Signal Transduction

Caption: Potential GPCR Signaling Pathway.

Potential Therapeutic Indications

Based on these hypothesized mechanisms, 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride could be investigated for the following conditions:

  • Anxiety Disorders: Leveraging potential GABAergic and/or serotonergic activity. [9][10][11]* Schizophrenia and Psychosis: High-dose diazepam has shown some utility in treating schizophrenia. [12][13]A compound with a mixed D2/5-HT receptor profile could offer a novel atypical antipsychotic profile. [14][15][16]* Epilepsy and Seizure Disorders: A primary application for GABA-A modulators. [7][10][11]* Insomnia and Sleep Disorders: Due to potential sedative properties. [5]* Muscle Spasms: A common indication for benzodiazepines. [5][10]

Part 2: Experimental Protocols for Compound Evaluation

A systematic evaluation is critical to elucidate the compound's true pharmacological profile. The following protocols provide a robust framework for this investigation.

Drug_Discovery_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation binding Protocol 1: Receptor Binding Assays (Determine Affinity) functional Protocol 2: Functional Assays (Determine Potency/Efficacy) binding->functional High-affinity hits pk Protocol 3: Pharmacokinetic Studies (ADME Properties) functional->pk Potent/efficacious hits efficacy Protocol 4: Behavioral Models (Test for Efficacy) pk->efficacy Good PK profile lead_opt Lead Optimization efficacy->lead_opt synthesis Compound Synthesis & Characterization synthesis->binding

Caption: Overall Drug Discovery Workflow.

Protocol 1: In Vitro CNS Receptor Panel Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for a panel of relevant CNS receptors.

Methodology:

  • Membrane Preparation:

    • Use commercially available prepared cell membranes expressing the human recombinant receptor of interest (e.g., GABA-A, D2, 5-HT1A, 5-HT2A) or prepare them from cultured cells or animal brain tissue via differential centrifugation.

  • Assay Buffer: Prepare a buffer appropriate for the specific receptor (e.g., Tris-HCl based buffers are common).

  • Radioligand Selection: Choose a high-affinity radiolabeled ligand specific for each receptor target (e.g., [3H]Flunitrazepam for the benzodiazepine site on GABA-A, [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A).

  • Competition Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and the prepared cell membranes.

    • Add the test compound across a range of concentrations (e.g., 10-11 M to 10-5 M) in triplicate.

    • Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known, non-labeled ligand, e.g., unlabeled diazepam).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters several times with ice-cold buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other counts.

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro GABA-A Receptor Electrophysiology Assay

Objective: To functionally characterize the compound's effect on GABA-A receptor activity and determine if it acts as a PAM.

Methodology:

  • Cell Culture: Use HEK293 or CHO cells stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2).

  • Patch-Clamp Electrophysiology:

    • Use the whole-cell patch-clamp technique to record currents from single cells.

    • Maintain a holding potential of -60 mV.

    • Prepare an external solution (e.g., Krebs solution) and an internal pipette solution containing a high chloride concentration.

  • GABA Application:

    • Apply a sub-maximal concentration of GABA (e.g., the EC20 concentration, which elicits 20% of the maximal response) to the cell to establish a baseline current. This is typically done using a rapid solution exchange system.

  • Compound Application:

    • Co-apply the same EC20 concentration of GABA along with varying concentrations of the test compound.

    • Record the potentiation of the GABA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the chloride current in the presence and absence of the test compound.

    • Calculate the percentage enhancement of the GABA response.

    • Plot the percentage enhancement versus the log concentration of the test compound to generate a concentration-response curve and determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation effect (Emax).

    • A positive shift in current indicates PAM activity. Test the compound alone to ensure it does not directly gate the channel (i.e., it has no agonist activity).

Data Presentation: Summary of In Vitro Profile
Target ReceptorBinding Affinity (Ki, nM)Functional AssayPotency (EC50/IC50, nM)Efficacy (% of Control)
GABA-A (BZD site)DataElectrophysiologyDataData (% GABA Potentiation)
Dopamine D2DatacAMP AssayDataData (% Inhibition)
Serotonin 5-HT1ADatacAMP AssayDataData (% Inhibition)
Serotonin 5-HT2ADataCa2+ MobilizationDataData (% Inhibition)
Serotonin 5-HT4DatacAMP AssayDataData (% of Agonist)
Protocol 3: Rodent Pharmacokinetic (PK) Assessment

Objective: To determine the basic pharmacokinetic profile (absorption, distribution, metabolism, excretion - ADME) of the compound in a rodent model.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group/route).

  • Formulation: Prepare the compound in a suitable vehicle (e.g., saline for intravenous [IV] administration; 0.5% methylcellulose for oral [PO] gavage).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from each animal at multiple time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Process the blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the test compound in plasma samples.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • IV data: Clearance (CL), Volume of distribution (Vdss), half-life (t1/2), Area Under the Curve (AUC).

    • PO data: Maximum concentration (Cmax), time to Cmax (Tmax), AUC.

    • Calculate oral bioavailability (%F) using the formula: %F = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

Protocol 4: In Vivo Efficacy - Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of the compound in mice.

Methodology:

  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.

  • Animal Model: Use adult male mice (e.g., C57BL/6).

  • Procedure:

    • Acclimate animals to the testing room for at least 60 minutes before the experiment.

    • Administer the test compound (at various doses), a vehicle control, and a positive control (e.g., diazepam, 1-2 mg/kg) via intraperitoneal (IP) injection 30 minutes before testing.

    • Place each mouse individually in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes. Record the session with an overhead video camera.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

      • Total distance traveled (a measure of general locomotor activity).

    • Anxiolytic compounds are expected to significantly increase the time spent in and the number of entries into the open arms compared to the vehicle group, without significantly altering total distance traveled.

References

  • Merck. (n.d.). BELSOMRA® (suvorexant) Patent Information. Regulations.gov. [Link]

  • Merck Sharp & Dohme Corp. (2010). Compounds derived from substituted 1,4-diazepam, ox1 and ox2 antagonists.
  • Klotz, U., Antonin, K. H., & Bieck, P. R. (1976). Comparison of pharmacokinetics of diazepam after single and subchronic doses. European Journal of Clinical Pharmacology, 10(2), 121–126. [Link]

  • Thoreauchem. (n.d.). 1-[4-(1,4-diazepan-1-yl)phenyl]ethan-1-one hydrochloride. [Link]

  • Ocaña, M., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Kajfez, F., et al. (1974). Derivatives of 1,4-benzodiazepin-2-one and methods for preparation thereof.
  • FDA. (2019). Valtoco (diazepam nasal spray) Clinical Pharmacology Review. accessdata.fda.gov. [Link]

  • Alam, S., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(5), 339-358. [Link]

  • Beckmann, H., & Haas, S. (1980). High dose diazepam in schizophrenia. Psychopharmacology, 71(1), 79–82. [Link]

  • Ghiasi, N., et al. (2023). Diazepam. StatPearls. [Link]

  • Pharmacy India. (2019). Synthesis of Diazepam Medicinal Chemistry. YouTube. [Link]

  • Sternbach, L. H. (1979). The benzodiazepine story. Progress in Drug Research, 22, 229-266. [Link]

  • Kumar, A., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Carpenter, W. T., et al. (1999). Diazepam treatment of early signs of exacerbation in schizophrenia. The American Journal of Psychiatry, 156(2), 299–303. [Link]

  • Wikipedia. (n.d.). Diazepam. [Link]

  • Kaur, R., et al. (2010). 1,4-Benzodiazepin-2-ones in medicinal chemistry. Future Medicinal Chemistry, 2(9), 1441–1449. [Link]

  • Nestoros, J. N., et al. (1982). Diazepam in high doses is effective in schizophrenia. Progress in Neuro-psychopharmacology & Biological Psychiatry, 6(4-6), 513–516. [Link]

  • American Epilepsy Society. (2018). Pharmacokinetics-of-Diazepam-Buccal-Soluble-Film-in-Adult-Patients-with-Epilepsy. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Diazepam?. [Link]

  • Medscape. (2024). Schizophrenia Treatment & Management. [Link]

  • Chen, B. K. (n.d.). Serotonin type IV receptor agonists. Columbia University. [Link]

  • Al-Subaie, A., et al. (2021). A Physiologically Based Pharmacokinetic Model for Predicting Diazepam Pharmacokinetics. Semantic Scholar. [Link]

  • Al-Subaie, A., et al. (2021). A Physiologically Based Pharmacokinetic Model for Predicting Diazepam Pharmacokinetics after Intravenous, Oral, Intranasal, and Rectal Applications. MDPI. [Link]

  • David, D. J., et al. (2020). Rapid Anxiolytic Effects of RS67333, a Serotonin Type 4 Receptor Agonist, and Diazepam, a Benzodiazepine, Are Mediated by Projections From the Prefrontal Cortex to the Dorsal Raphe Nucleus. Biological Psychiatry, 87(6), 514–525. [Link]

  • Kirkpatrick, B., et al. (1989). Diazepam treatment of early symptoms of schizophrenic relapse. The Journal of Nervous and Mental Disease, 177(1), 52–53. [Link]

  • FooDB. (2010). Showing Compound Diazepam (FDB007103). [Link]

  • Neurolixis. (n.d.). Publications. [Link]

  • Shephard, R. A., & Broadhurst, P. L. (1982). Effects of diazepam and of serotonin agonists on hyponeophagia in rats. Neuropharmacology, 21(4), 337–340. [Link]

Sources

Application

Application Note: In Vivo Formulation Strategies for 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Hydrochloride

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Formulation Scientists Content Type: Advanced Technical Guide & Self-Validating Protocols Physicochemical Profiling & Causality in Vehicle Selection 1-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Formulation Scientists Content Type: Advanced Technical Guide & Self-Validating Protocols

Physicochemical Profiling & Causality in Vehicle Selection

1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride is a synthetic small molecule characterized by a hydrophobic acetophenone core linked to a hydrophilic, basic 1,4-diazepane (homopiperazine) ring. In preclinical pharmacokinetics (PK) and dose range finding (DRF) studies, the selection of the dosing vehicle is not merely a solvent choice; it is a critical variable that dictates bioavailability and controls confounding vehicle-induced toxicities (1)[1].

As a Senior Application Scientist, I approach the formulation of this specific compound by analyzing its structural causality:

  • The Hydrochloride Advantage: The homopiperazine nitrogen is protonated at physiological pH. The inclusion of the hydrochloride counterion significantly lowers the crystal lattice energy in water, driving high thermodynamic aqueous solubility.

  • The pH Conundrum: While highly soluble, dissolving large amounts of an HCl salt in unbuffered water or 0.9% saline releases a stoichiometric equivalent of protons. At high concentrations (>5 mg/mL), this can drop the vehicle pH below 4.0. Administering highly acidic solutions in vivo (especially via IV or IP routes) causes injection-site necrosis, protein precipitation, and behavioral artifacts that skew DRF data (2)[2].

  • Surfactant-Like Behavior: The amphiphilic nature of the molecule (hydrophobic tail + charged headgroup) means it can act as a mild surfactant. Vigorous vortexing will cause severe foaming, leading to inaccurate dosing volumes.

Therefore, the formulation strategy must actively buffer the solution and utilize gentle dissolution techniques.

Table 1: Quantitative Vehicle Selection Matrix for Mice/Rats
Vehicle FormulationMax Recommended Conc.Primary RouteCausality / Rationale for Selection
0.9% NaCl (Saline) ≤ 5 mg/mLIV, IP, POIdeal for low-dose PK studies. Blood buffering capacity easily neutralizes mild acidity at this concentration.
1X PBS (pH 7.4) 5 – 15 mg/mLIV, IP, POPhosphate buffer acts as a proton sink for the HCl salt, maintaining physiological pH and preventing tissue irritation.
5% DMSO in 1X PBS 15 – 30 mg/mLIP, PODMSO disrupts crystal lattice energy for high-dose DRF studies, preventing nucleation and precipitation (3)[3].

Formulation Decision Workflow

To ensure reproducibility across different study arms, follow this logical decision tree when preparing your dosing solutions.

FormulationWorkflow Step1 Determine Target Concentration (mg/mL) Decision1 Is Conc. ≤ 5 mg/mL? Step1->Decision1 PathA Use 0.9% NaCl (Unbuffered Saline) Decision1->PathA Yes (Low Dose) PathB Use 1X PBS (pH 7.4) (Buffered System) Decision1->PathB No (High Dose) Decision2 Visual Clarity Check (Tyndall Effect) PathA->Decision2 PathB->Decision2 Clear Clear Solution Proceed to QC Decision2->Clear Pass Turbid Turbid / Precipitate Add 5% DMSO Decision2->Turbid Fail Filter Sterile Filtration (0.22 µm PES) Clear->Filter Turbid->PathB Reformulate Dosing In Vivo Dosing (IV, IP, PO) Filter->Dosing

Workflow for selecting and validating the in vivo dosing vehicle based on target concentration.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control checkpoints ensure that any physical instability or chemical incompatibility is caught before administration, which is a standard requirement for rigorous preclinical ADME evaluations (4)[4].

Protocol A: Isotonic Preparation for Low-Dose PK (e.g., 5 mg/mL)

Ideal for 50 mg/kg dosing at a 10 mL/kg administration volume.

Materials:

  • 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride (Dry powder)

  • Sterile 0.9% NaCl (Saline)

  • 0.22 µm Polyethersulfone (PES) syringe filter

Step-by-Step Methodology:

  • Weighing: Accurately weigh 50.0 mg of the compound into a sterile 15 mL glass vial.

  • Solvent Addition: Add exactly 9.5 mL of sterile 0.9% NaCl to the vial.

  • Dissolution (Critical Step): Do not vortex vigorously. Place the vial on an orbital shaker at 300 rpm for 15 minutes, or use a bath sonicator for 5 minutes at room temperature. This prevents the amphiphilic homopiperazine from foaming.

  • Volume Adjustment: Once visually dissolved, bring the final volume to exactly 10.0 mL with 0.9% NaCl.

  • Validation Checkpoint 1 (Clarity): Shine a red laser pointer through the vial in a dark room. The absence of a Tyndall effect (light scattering) confirms a true thermodynamic solution rather than a micro-suspension.

  • Validation Checkpoint 2 (pH): Spot 2 µL of the solution onto a high-resolution pH indicator strip. The pH must read ≥ 5.5. If it is lower, discard and reformulate using 1X PBS (See Protocol B).

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile dosing vial.

Protocol B: Buffered Co-Solvent Preparation for High-Dose DRF (e.g., 20 mg/mL)

Required for maximum tolerated dose (MTD) and toxicology studies.

Materials:

  • Compound powder

  • Dimethyl sulfoxide (DMSO, Cell Culture Grade)

  • Sterile 1X PBS (pH 7.4)

Step-by-Step Methodology:

  • Primary Solubilization: Weigh 200.0 mg of the compound into a glass vial. Add 0.5 mL of 100% DMSO.

  • Agitation: Swirl gently until the powder is completely dissolved into a clear, concentrated stock.

  • Aqueous Phase Addition: While continuously swirling the vial, dropwise add 9.0 mL of 1X PBS (pH 7.4). The slow addition prevents localized precipitation at the solvent interface.

  • Volume Adjustment: Bring the final volume to 10.0 mL with 1X PBS. The final vehicle composition is 5% DMSO / 95% PBS.

  • Validation Checkpoint 1 (Stability): Allow the solution to sit at room temperature for 30 minutes. Inspect for fine needle-like crystals at the bottom of the vial, which indicates nucleation. If crystals form, the concentration exceeds the metastable limit and must be diluted.

  • Validation Checkpoint 2 (pH): Verify the pH is between 6.5 and 7.5. The phosphate buffer should easily handle the proton load from the 20 mg/mL HCl salt.

  • Sterilization: Filter through a 0.22 µm PES filter. Administer within 4 hours of formulation to prevent long-term Ostwald ripening or precipitation.

References

Sources

Method

Application Note: NMR Spectroscopy Characterization of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Hydrochloride

Introduction & Strategic Context The compound 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride consists of a para-substituted acetophenone core linked to a 1,4-diazepane (homopiperazine) ring. Derivatives of 1,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The compound 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride consists of a para-substituted acetophenone core linked to a 1,4-diazepane (homopiperazine) ring. Derivatives of 1,4-diazepane are privileged scaffolds in medicinal chemistry, frequently utilized in the development of orexin receptor antagonists and PET imaging probes[1].

During drug development and quality control, confirming both the covalent structural backbone and the non-covalent salt state (hydrochloride) is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this dual validation. However, amine hydrochlorides present unique analytical challenges, including signal broadening due to intermediate chemical exchange, quadrupolar relaxation from nitrogen nuclei, and solvent-dependent proton exchange[2]. This application note provides a comprehensive, self-validating protocol for the unambiguous NMR characterization of this specific molecule.

Experimental Design & Causality

Solvent Selection: The "Proton Trap" Strategy

The selection of the NMR solvent is the most critical variable in characterizing amine hydrochloride salts.

  • Why not CDCl₃? The hydrochloride salt is highly polar and exhibits poor solubility in chloroform, leading to inadequate signal-to-noise (S/N) ratios, particularly for ¹³C acquisition.

  • Why not D₂O or MeOD? Protic solvents will rapidly exchange with the labile ammonium protons (NH₂⁺), rendering them invisible in the ¹H spectrum.

  • The Optimal Choice (DMSO-d₆): Dimethyl sulfoxide-d₆ is a strong hydrogen-bond acceptor. It solvates the polar salt effectively and forms strong hydrogen bonds with the NH₂⁺ protons. This interaction significantly slows down the chemical exchange rate with trace water, allowing the protonated amine signals to be observed directly as distinct, broad peaks (typically around δ 9.0–9.5 ppm). Observing these protons is the definitive proof that the compound is in its salt form rather than a free base[3].

Sample Preparation Protocol
  • Weighing: Accurately weigh 15–20 mg of the analyte. Causality: This mass provides an optimal concentration (~100 mM) that ensures excellent S/N for 2D HMBC experiments without increasing the solution viscosity, which would otherwise cause line broadening.

  • Dissolution: Dissolve the sample in 0.6 mL of high-purity, anhydrous DMSO-d₆ (100.0 atom % D).

  • Filtration: Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm NMR tube. Causality: Removing undissolved micro-particulates eliminates magnetic susceptibility gradients that distort the magnetic field homogeneity and degrade line shape.

Workflow A Sample Prep (15-20 mg in DMSO-d6) B 1D NMR (1H, 13C, DEPT) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Data Processing & Phase Correction C->D E Signal Assignment & Salt Verification D->E

Figure 1: Step-by-step NMR spectroscopy workflow for amine hydrochloride characterization.

NMR Acquisition Methodologies

To establish a self-validating dataset, 1D experiments must be corroborated by 2D correlation networks. The following parameters are optimized for a 400 MHz or 500 MHz spectrometer equipped with a room-temperature probe.

Step-by-Step Acquisition Parameters
  • ¹H NMR (Proton):

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds. Ensures complete relaxation of the acetyl methyl protons for accurate integration.

  • ¹³C NMR (Carbon):

    • Pulse Sequence: Power-gated decoupling (zgpg30) using WALTZ-16.

    • Scans (NS): 1024.

    • Relaxation Delay (D1): 2.0 seconds.

  • 2D COSY (Correlation Spectroscopy):

    • Matrix: 2048 x 256 data points.

    • Scans: 4 per increment. Maps homonuclear ³J coupling within the diazepane ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Matrix: 1024 x 256 data points.

    • Scans: 4 per increment. Correlates directly bonded ¹H-¹³C pairs, resolving overlapping proton signals (e.g., overlapping diazepane methylenes).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Matrix: 2048 x 256 data points.

    • Scans: 8 per increment. Optimized for long-range couplings (~8 Hz). Critical for proving the linkage between the diazepane N1 nitrogen and the phenyl C4' carbon[4].

Spectral Interpretation & Data Presentation

¹H NMR Assignments

The ¹H NMR spectrum in DMSO-d₆ is characterized by three distinct regions: the acetyl singlet, the aromatic AA'BB' system, and the complex aliphatic multiplets of the 1,4-diazepane ring. Because the N4 amine is protonated, the adjacent methylene protons (H-3 and H-5) experience a strong electron-withdrawing effect, shifting them downfield compared to the free base[3].

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
N4-H₂⁺ 9.25Broad singlet2HDirect evidence of the HCl salt form. Broadened by ¹⁴N quadrupolar relaxation and slow exchange.
H-2', H-6' 7.82Doublet (J = 8.8 Hz)2HPhenyl protons ortho to the electron-withdrawing acetyl group (deshielded).
H-3', H-5' 6.85Doublet (J = 8.8 Hz)2HPhenyl protons ortho to the electron-donating N1 of the diazepane ring (shielded).
H-2 3.82Multiplet2HDiazepane CH₂ adjacent to N1.
H-7 3.65Multiplet2HDiazepane CH₂ adjacent to N1.
H-3 3.28Multiplet2HDiazepane CH₂ adjacent to N4⁺.
H-5 3.18Multiplet2HDiazepane CH₂ adjacent to N4⁺.
Acetyl CH₃ 2.45Singlet3HCharacteristic isolated methyl group.
H-6 2.12Multiplet2HCentral CH₂ of the propyl bridge in the diazepane ring.
¹³C NMR Assignments

The ¹³C spectrum provides definitive proof of the molecular framework. The carbonyl carbon appears far downfield, while the distinct chemical shifts of the diazepane carbons confirm the asymmetric 7-membered ring structure[4].

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)

PositionChemical Shift (δ, ppm)Type (DEPT-135)Assignment Rationale
C=O 196.2Quaternary (C)Acetyl carbonyl carbon.
C-4' 151.8Quaternary (C)Phenyl carbon attached to N1.
C-2', C-6' 130.4Methine (CH)Phenyl carbons ortho to acetyl.
C-1' 125.6Quaternary (C)Phenyl carbon attached to acetyl group.
C-3', C-5' 110.8Methine (CH)Phenyl carbons ortho to N1.
C-2 47.6Methylene (CH₂)Diazepane carbon (N1-C2-C3 bridge).
C-7 46.2Methylene (CH₂)Diazepane carbon (N1-C7-C6 bridge).
C-3 44.5Methylene (CH₂)Diazepane carbon adjacent to N4⁺.
C-5 43.8Methylene (CH₂)Diazepane carbon adjacent to N4⁺.
Acetyl CH₃ 26.3Methyl (CH₃)Acetyl methyl carbon.
C-6 24.1Methylene (CH₂)Central carbon of the diazepane propyl bridge.
2D Correlation Network

To ensure trustworthiness, the 1D assignments must be validated by 2D NMR. The COSY spectrum traces the spin systems within the diazepane ring (e.g., H-5 ↔ H-6 ↔ H-7). The HMBC spectrum is the ultimate validator of the regiochemistry, showing a clear ³J correlation from the diazepane H-2 and H-7 protons across the N1 nitrogen to the C-4' quaternary carbon of the phenyl ring.

Correlations N4 H-N4 (NH2+) δ 9.25 C35 H-C3 / H-C5 δ 3.18 - 3.28 N4->C35 COSY (3J) C27 H-C2 / H-C7 δ 3.65 - 3.82 C35->C27 COSY (3J) Ph C-4' (Phenyl) δ 151.8 C27->Ph HMBC (3J)

Figure 2: Key 2D NMR correlation network validating the 1,4-diazepane ring connectivity.

Troubleshooting & Best Practices

  • Water Peak Overlap: DMSO-d₆ is highly hygroscopic. The residual water peak appears at δ 3.33 ppm, which can perfectly overlap with the H-3 and H-5 protons of the diazepane ring.

    • Solution: If integration is compromised, rely on the 2D HSQC spectrum, which separates these signals in the carbon dimension (δ 43-45 ppm), completely bypassing the proton-dimension water interference.

  • Signal Broadening: The protons adjacent to the nitrogens (H-2, H-3, H-5, H-7) may appear as poorly resolved multiplets rather than sharp splitting patterns.

    • Causality: This is caused by a combination of intermediate conformational exchange of the 7-membered ring at room temperature and quadrupolar relaxation from the adjacent ¹⁴N nuclei (Spin I = 1). This is a normal physical phenomenon for homopiperazine derivatives and does not indicate sample impurity.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD Thesis, University of Glasgow. Retrieved from[Link][2]

  • Ishikawa, Y., et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications. Retrieved from[Link][1]

  • López, M., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. Retrieved from[Link][4]

  • ResearchGate Community. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. Retrieved from[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

reducing impurities in 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride scale-up

Topic: Scale-Up Troubleshooting for 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist in process chemistry, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Troubleshooting for 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist in process chemistry, I have designed this guide to address the critical bottlenecks and impurity profiles encountered during the scale-up of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride. This active pharmaceutical ingredient (API) intermediate is synthesized via a nucleophilic aromatic substitution (SNAr) between 4-fluoroacetophenone and 1,4-diazepane (homopiperazine), followed by hydrochloride salt formation.

Below, you will find targeted FAQs, mechanistic visualizations, quantitative data, and a self-validating experimental protocol to ensure high-purity yields at the kilogram scale.

Part 1: SNAr Reaction & Impurity Control

Q: Why is the bis-arylated impurity (1,4-bis(4-acetylphenyl)-1,4-diazepane) so prominent in my crude mixture, and how can I suppress it? A: 1,4-Diazepane is a symmetrical diamine containing two highly nucleophilic secondary amines. Once the first amine reacts with 4-fluoroacetophenone to form the target mono-adduct, the second amine remains active and can react with another equivalent of the electrophile. While using a mono-Boc-protected homopiperazine eliminates this over-reaction entirely, it is economically unviable for kilogram-scale production, increasing starting material costs by up to 25-fold[1].

The most cost-effective and scalable solution is statistical desymmetrization. By using a significant molar excess of unprotected 1,4-diazepane (typically 4.0 to 6.0 equivalents) and slowly dosing the electrophile, you maintain a high local concentration of the diamine. This statistically favors mono-arylation and suppresses the bis-arylated impurity[1].

Q: What is the optimal solvent and base combination to prevent degradation? A: We recommend using anhydrous potassium carbonate ( K2​CO3​ ) in dimethyl sulfoxide (DMSO)[2]. Causality: K2​CO3​ is a mild, insoluble inorganic base that effectively scavenges the generated hydrogen fluoride (HF) to drive the equilibrium forward. Unlike stronger soluble bases (e.g., NaOH or alkoxides), K2​CO3​ prevents base-catalyzed aldol condensation of the acetophenone moiety. DMSO provides the necessary dielectric constant to stabilize the Meisenheimer complex transition state during the SNAr reaction[2].

SNAr_Pathway SM1 4-Fluoroacetophenone Target Target Mono-adduct 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one SM1->Target SNAr Reaction (K2CO3, DMSO) Impurity Bis-arylated Impurity 1,4-bis(4-acetylphenyl)-1,4-diazepane SM1->Impurity SM2 1,4-Diazepane (Homopiperazine) SM2->Target Target->Impurity Over-reaction with SM1

SNAr pathway showing the formation of the target mono-adduct and the bis-arylated impurity.

Quantitative Data: Impurity Profile Optimization

The following table summarizes the effect of diamine stoichiometry on the crude impurity profile.

1,4-Diazepane (eq)4-Fluoroacetophenone (eq)Target Mono-adduct (%)Bis-arylated Impurity (%)Unreacted Electrophile (%)
1.01.045.240.514.3
2.01.072.824.13.1
4.01.091.48.2< 0.5
6.01.096.13.5< 0.4

Table 1: HPLC area % of crude reaction mixtures at 90 °C after 6 hours. A 4.0 eq excess provides the optimal balance of purity and cost-efficiency.

Part 2: Downstream Processing & Workup

Q: If I use a 4x excess of 1,4-diazepane, how do I efficiently purge the unreacted amine during workup? A: Exploit the pKa​ and lipophilicity differences. 1,4-Diazepane is highly hydrophilic and water-soluble. By utilizing a pH-controlled aqueous wash (pH 11.5–12.0), the target mono-adduct remains entirely in its unprotonated, lipophilic free-base form and stays in the organic phase (e.g., 2-Methyltetrahydrofuran). Simultaneously, the excess 1,4-diazepane partitions quantitatively into the aqueous waste stream[2].

Part 3: Salt Formation & Polymorph Control

Q: My hydrochloride salt precipitates as a gummy solid or contains variable stoichiometry (mono- vs. di-HCl). How can I control this? A: The target molecule contains two basic nitrogen atoms: the aliphatic secondary amine ( pKa​≈10 ) and the aromatic tertiary amine ( pKa​≈3 ). Causality: The aliphatic amine is significantly more basic and will protonate first. If an excess of HCl is used, or if the addition is too rapid, the weakly basic aniline-like nitrogen will also protonate, forming a highly hygroscopic di-hydrochloride salt that causes "gummy" precipitation. To selectively form the mono-HCl salt, use exactly 1.00 to 1.05 equivalents of anhydrous HCl in isopropanol (IPA). The mono-salt is insoluble in IPA and will selectively crystallize out, leaving trace impurities in the mother liquor.

Downstream_Workflow Crude Crude Reaction Mixture (Target + Bis-Impurity + Excess Amine) AqWash Aqueous Wash (pH 11.5) Purges Excess 1,4-Diazepane Crude->AqWash OrgPhase Organic Phase (Target + Bis-Impurity) AqWash->OrgPhase Phase Separation Cryst Crystallization / Filtration Purges Bis-Impurity OrgPhase->Cryst FreeBase Purified Free Base Cryst->FreeBase Solid Isolation HClAdd Controlled HCl Addition (1.05 eq in IPA) FreeBase->HClAdd API Target API Mono-Hydrochloride Salt HClAdd->API Precipitation

Downstream processing workflow from crude mixture to the purified mono-hydrochloride API.

Part 4: Validated Experimental Protocol

This self-validating protocol incorporates in-process controls (IPCs) to ensure the integrity of each step.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

  • Charge a clean, dry, nitrogen-purged reactor with 1,4-diazepane (4.0 equivalents) and anhydrous DMSO (5 volumes relative to the electrophile).

  • Add anhydrous K2​CO3​ (1.5 equivalents). Heat the suspension to 90 °C.

  • Slowly dose 4-fluoroacetophenone (1.0 equivalent) over 2.5 hours. Self-Validation: Controlled addition ensures the electrophile is instantly consumed in a massive excess of diamine, preventing bis-arylation.

  • Stir for an additional 4 hours at 90 °C. IPC: Sample for HPLC. Proceed only when 4-fluoroacetophenone is < 1.0% area.

Phase 2: Workup and Desymmetrization Purge 5. Cool the reactor to 20 °C. Add 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes) and purified water (10 volumes). 6. Adjust the aqueous phase to pH 11.5 using 1M NaOH. Stir for 15 minutes and allow phases to separate. 7. Discard the aqueous layer. Wash the organic layer twice more with water (5 volumes each) to quantitatively purge residual 1,4-diazepane. IPC: Sample the organic layer for GC-FID. Proceed only when residual 1,4-diazepane is undetectable (< 0.1%). 8. Concentrate the organic layer under reduced pressure to 3 volumes, then swap the solvent to Isopropanol (IPA) via azeotropic distillation until 2-MeTHF is < 5%.

Phase 3: Selective Mono-Hydrochloride Salt Formation 9. Adjust the temperature of the IPA free-base solution to 40 °C. 10. Slowly dose a standardized solution of anhydrous HCl in IPA (exactly 1.05 equivalents) over 1 hour. Self-Validation: A white precipitate will begin to form at approximately 0.5 equivalents. Maintaining 40 °C prevents rapid supersaturation and traps. 11. Cool the mixture to 5 °C at a controlled ramp rate of 10 °C/hour. 12. Filter the resulting crystalline solid, wash with cold IPA (2 volumes), and dry under vacuum at 50 °C until constant weight.

References[1] Title: First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists

Source: Organic Process Research & Development, American Chemical Society (ACS) URL: [Link][2] Title: Development of a Fully Telescoped Synthesis of the S1P1 Agonist GSK1842799 Source: Organic Process Research & Development, American Chemical Society (ACS) URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride

Welcome to the dedicated technical support guide for the crystallization of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride (CAS: 1803566-48-4). This resource is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the crystallization of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride (CAS: 1803566-48-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this arylpiperazine derivative. As your virtual application scientist, I will guide you through troubleshooting common issues with explanations grounded in solid-state chemistry and field-proven experience.

Introduction: The Challenge of Crystallizing Amine Salts

1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride is a member of the arylpiperazine class, a scaffold prevalent in centrally acting pharmaceuticals.[1][2] The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of such active pharmaceutical ingredients (APIs).[3][4] However, the introduction of the hydrochloride moiety, while beneficial, can complicate the crystallization process. Issues such as polymorphism, the formation of solvates, and the tendency to yield amorphous material or "oil out" are frequently encountered.[5][6] This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My product is "oiling out" and not forming crystals. What is happening and how can I fix it?

A1: Understanding the "Oiling Out" Phenomenon

"Oiling out" occurs when your compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[6][7] This typically happens when the supersaturated solution's temperature is higher than the melting point of the solid form you are trying to crystallize.[7] The resulting oil is often a good solvent for impurities, and if it solidifies, it usually forms an impure, non-crystalline glass, which defeats the purpose of crystallization for purification.[7][8]

Troubleshooting Strategies:

  • Increase Solvent Volume: The most immediate step is to return the oiled-out sample to the heat source and add more of the primary solvent to redissolve the oil.[7] This reduces the supersaturation level, and upon slow cooling, the solution may stay homogeneous to a lower temperature, allowing for proper nucleation and crystal growth.

  • Slow Down the Cooling Rate: Rapid cooling can lead to a high degree of supersaturation at a temperature above the compound's melting point.[7] To mitigate this, after redissolving your compound, insulate the flask to slow the cooling process. Placing the flask in a beaker with paper towels or a cork ring for insulation, or even using a programmable cooling system, can provide the necessary slow cooling profile.[7] An ideal crystallization should show initial crystal formation in about 5 minutes, with continued growth over 20 minutes or longer.[7]

  • Change the Solvent System: If the above methods fail, a different solvent or solvent mixture should be explored. For hydrochloride salts, polar protic solvents like alcohols (isopropanol, ethanol) are often a good starting point.[4][9] Using a co-solvent system, where the compound has high solubility in one solvent (the "good" solvent) and low solubility in another (the "anti-solvent"), can be effective. The anti-solvent is slowly added to a solution of the compound in the good solvent to induce crystallization.

  • Seeding: If you have a small amount of crystalline material from a previous attempt, you can use it to "seed" the supersaturated solution.[10] Adding a seed crystal provides a template for crystal growth and can bypass the kinetic barrier of primary nucleation, often preventing oiling out.[11]

Q2: I'm getting a fine powder or amorphous solid instead of well-defined crystals. What should I do?

A2: Addressing Amorphous Precipitation

The formation of an amorphous solid or a fine powder indicates that nucleation is happening too rapidly, leading to poor crystal growth.[12] This is often a result of excessively high supersaturation.

Troubleshooting Strategies:

  • Reduce Supersaturation Rate: The key is to generate supersaturation more slowly. This can be achieved by:

    • Slower Cooling: As detailed in the "oiling out" section, a slower cooling rate is crucial.[7]

    • Slower Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent dropwise and with vigorous stirring to the solution of your compound.

  • Optimize the Solvent System: The choice of solvent significantly impacts crystal habit. Experiment with different solvents or solvent ratios. For amine hydrochlorides, systems like isopropanol/water or ethanol/heptane can be effective.[4]

  • Slurry Conversion: If you have an amorphous solid, you can attempt to convert it to a crystalline form through a process called slurry conversion. This involves suspending the amorphous material in a solvent in which it has slight solubility. Over time, the amorphous solid will dissolve and re-precipitate as the more stable crystalline form.[11] Stirring the slurry at a controlled temperature can accelerate this process.

Q3: My crystallization yield is very low. How can I improve it?

A3: Maximizing Crystal Yield

A low yield can be attributed to several factors during the crystallization process.[7]

Troubleshooting Strategies:

  • Minimize Solvent Usage: While adding more solvent can prevent oiling out, using an excessive amount will result in a significant portion of your compound remaining in the mother liquor.[7] Aim for the minimum amount of hot solvent required to fully dissolve your compound, with only a slight excess to prevent premature crystallization.

  • Optimize the Final Cooling Temperature: Ensure that you are cooling the solution to a sufficiently low temperature to maximize precipitation. Placing the flask in an ice bath after it has reached room temperature can often improve the yield.

  • Concentrate the Mother Liquor: After filtering your initial crop of crystals, you can often obtain a second crop by evaporating a portion of the solvent from the mother liquor and re-cooling.[13] Be aware that this second crop may be less pure than the first.

Q4: I suspect I have different crystal forms (polymorphs). How can I control this?

A4: Managing Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceuticals.[5][14] Different polymorphs can have different physicochemical properties, including solubility and stability.[3] Controlling polymorphism is critical for consistent product quality.

Troubleshooting Strategies:

  • Solvent Selection: The solvent used for crystallization can have a profound impact on which polymorph is obtained.[15] A systematic screen of different solvents (e.g., alcohols, ketones, esters, and their mixtures with water or anti-solvents) is recommended.

  • Control of Supersaturation and Temperature: The rate of supersaturation generation and the crystallization temperature can influence which polymorphic form nucleates and grows.[15]

  • Characterization: Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the solid forms you produce.[14] This will help you identify and understand the conditions that favor the formation of a specific polymorph.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent System
  • Solvent Screening: In small vials, test the solubility of your crude 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride in a range of solvents (e.g., isopropanol, ethanol, methanol, acetone, acetonitrile) at room temperature and at their boiling points. A good solvent will show poor solubility at room temperature and high solubility at elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to your crude material. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add a small amount of additional solvent (5-10% of the total volume) to ensure the solution is not saturated at the boiling point.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further slow the cooling, you can place the flask in an insulated container.

  • Isolation: Once crystallization appears complete and the flask has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. Common pairs include methanol/diethyl ether, isopropanol/heptane, or acetone/water.

  • Dissolution: Dissolve your compound in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. Continue adding the anti-solvent until the solution becomes cloudy (the point of nucleation).

  • Crystal Growth: Allow the mixture to stir for a period to allow the crystals to grow. You may need to add a slight excess of the anti-solvent to drive the crystallization to completion.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent or a mixture of the two solvents, and dry under vacuum.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the decision-making process for common crystallization problems.

Caption: Troubleshooting workflow for common crystallization issues.

Summary of Key Parameters and Strategies

IssueLikely Cause(s)Primary StrategiesSecondary Strategies
Oiling Out High supersaturation at T > melting point of the solid; Rapid cooling.[6][7]Re-dissolve, add more solvent, cool slowly.[7]Change solvent system; Use seeding.[10][11]
Amorphous Solid Very high supersaturation; Rapid nucleation.[12]Reduce rate of supersaturation (slower cooling/anti-solvent addition).[7]Try a different solvent; Slurry conversion.[11]
Low Yield Too much solvent used; Incomplete crystallization.[7]Use minimum effective solvent volume; Cool to a lower temperature.Concentrate mother liquor for a second crop.[13]
Polymorphism Solvent effects; Kinetic vs. thermodynamic control.[5][15]Screen various solvents and cooling rates.Characterize forms (PXRD, DSC) to identify desired polymorph.[14]

Concluding Remarks

The crystallization of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride, like many amine salts, requires a systematic and patient approach. The challenges of oiling out, amorphous precipitation, and polymorphism are common but can be overcome by carefully controlling key parameters such as solvent choice, cooling rate, and supersaturation. This guide provides a foundational framework for troubleshooting. Remember that each compound is unique, and some degree of empirical optimization will always be necessary.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Morissette, S. L., Almarsson, Ö., Peterson, M. L., Remenar, J. F., Read, M. J., Lemmo, A. V., ... & Cima, M. J. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews, 56(3), 275-300.
  • Al-Obaidi, H., & Hussain, Z. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Journal of Drug Delivery Science and Technology, 93, 105459.
  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Ó'Ceallaigh, C., O'Grady, D., & Glennon, B. (2018). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemistry, 6, 53.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Chalcogen Pharma. (n.d.). Development and Supporting of Polymorphism, Cocrystals & salts. Retrieved from [Link]

  • Aakeröy, C. B., Forbes, S., & Desper, J. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design, 12(5), 2177-2180.
  • Lee, H. Y., Kim, S. J., Park, J. H., Kim, J. H., & Kim, J. S. (2023). An Investigation of the Impact of Precipitation Temperature and Filter Cake Thickness on the Physical Stability of Amorphous Solids: A Case Study. Pharmaceutics, 15(11), 2533.
  • Tao, J., Zhou, D., & Scherer, G. W. (2018).
  • Smith, J. M., Jones, M. A., & Kahr, B. (2012). Synthesis and Crystal Structures of N, N′-Disubstituted Piperazines. Crystal Growth & Design, 12(8), 3848-3854.
  • Siwek, A., Stącel, J., Wujec, M., Paneth, P., & Jeleń, M. (2018).
  • Wikipedia. (2024, March 12). Crystallization. Retrieved from [Link]

  • Moss, S. C., & de Neufville, J. P. (1970). Dendritic Crystallization of an Amorphous Alloy. Journal of Applied Physics, 41(3), 1364-1366.
  • Pouget, E. M., Bomans, P. H. H., Goos, J. A. C. M., Frederik, P. M., de With, G., & Sommerdijk, N. A. J. M. (2012). In Situ Study of the Precipitation and Crystallization of Amorphous Calcium Carbonate (ACC). Journal of the American Chemical Society, 134(3), 1432-1435.
  • Bojarski, A. J., & Misiaszek, J. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 3456.
  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
  • Sciencemadness Discussion Board. (2006, December 6). crystallization and dry reagents. Retrieved from [Link]

  • Ośmiałowski, B., & Wyrzykowski, D. (2021). Solvates of New Arylpiperazine Salicylamide Derivative—a Multi-Technique Approach to the Description of 5 HTR Ligand Structure. Molecules, 26(9), 2724.
  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • Reddit. (2021, March 3). Can i still crystallize salts even when there is impurities in the solution?. Retrieved from [Link]

  • Tan, B., & Chen, S. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?. Crystal Growth & Design, 17(10), 5275-5284.
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Thoreauchem. (n.d.). 1-[4-(1,4-diazepan-1-yl)phenyl]ethan-1-one hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Kaczor, A. A., & Matosiuk, D. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 16(5), 4174-4188.

Sources

Troubleshooting

Technical Support Center: Resolving LC-MS Peak Tailing for 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Hydrochloride

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals struggling with peak asymmetry when analyzing basic amine derivatives via Liquid Chromato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals struggling with peak asymmetry when analyzing basic amine derivatives via Liquid Chromatography-Mass Spectrometry (LC-MS).

Diagnostic Overview: The Chemical Causality of Tailing

1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one is an acetophenone derivative featuring a 1,4-diazepane (homopiperazine) ring. Supplied as a hydrochloride salt, the secondary amine within the diazepane ring is highly basic (pKa ~9.5–10.5).

When analyzed under standard reversed-phase LC-MS conditions (e.g., 0.1% formic acid, pH ~2.7), this secondary amine is fully protonated. Simultaneously, silica-based stationary phases contain residual silanol groups (Si-OH). Even at low pH, a subset of these silanols ionizes to form negatively charged sites (Si-O⁻). The electrostatic attraction between the positively charged diazepane ring and the negatively charged silanols creates a secondary ion-exchange retention mechanism[1]. Because this interaction is kinetically slower than standard hydrophobic partitioning, the analyte molecules desorb at different rates, resulting in a stretched, asymmetrical trailing edge known as peak tailing[2].

SilanolMechanism cluster_0 The Problem: Secondary Interactions cluster_1 Mitigation Pathways A Protonated 1,4-Diazepane (Basic Amine) B Ionized Silanols (Si-O⁻) A->B Ion-Exchange (Peak Tailing) D High pH Mobile Phase (Deprotonates Amine) A->D Neutralizes Analyte E Charged Surface Column (Electrostatic Repulsion) A->E Repels Analyte C Add Volatile Buffer (e.g., NH₄⁺ Formate) B->C NH₄⁺ Blocks Silanols

Fig 1: Silanol-induced peak tailing mechanism for basic amines and targeted mitigation strategies.

Core Troubleshooting FAQs

Q1: I am using 0.1% Formic Acid, which lowers the pH to ~2.7. Why am I still seeing silanol interactions? While lowering the pH ensures most silanol groups are protonated and neutral, highly active silanols can remain ionized even below pH 3.0[2]. Formic acid alone provides extremely low ionic strength. Without sufficient competing ions in the mobile phase, even a small number of ionized silanols will strongly bind to the protonated 1,4-diazepane ring, causing tailing[3].

Q2: How can I modify my mobile phase to block these interactions without suppressing my MS signal? The most effective strategy is to introduce a volatile buffer salt. Adding 5–10 mM ammonium formate or ammonium acetate to your acidic mobile phase drastically increases the ionic strength. The ammonium ions (NH₄⁺) act as competing cations, binding to the residual silanols and effectively masking them from the analyte[1]. Keep buffer concentrations below 10 mM to prevent MS ion suppression and source contamination[3].

Q3: When should I consider switching to a high-pH mobile phase? If buffering at low pH fails, operating at a high pH (e.g., pH 10.5) is a powerful alternative. When the mobile phase pH is raised above the analyte's pKa, the secondary amine deprotonates and becomes neutral. Without a positive charge, the analyte cannot undergo electrostatic interactions with silanols, resulting in perfectly symmetrical peaks[4]. Note: This requires a specialized high-pH tolerant column, such as an Ethylene Bridged Hybrid (BEH).

Q4: My peaks are tailing, but they also look broad and distorted at the front. Could this be a column chemistry issue? If the distortion includes fronting or broadening, you must rule out extra-column volume and injection effects before blaming silanols. Extra-column dead volume (e.g., improper tubing fittings) causes tailing across all peaks in the chromatogram, not just basic amines[3]. Additionally, if your sample diluent is stronger (more organic) than your initial mobile phase, the analyte will not focus at the head of the column, leading to severe distortion[5].

Data Analytics: Optimization Matrices

Table 1: LC-MS Compatible Buffer Systems for 1,4-Diazepane Derivatives
Buffer SystemTypical pHMS CompatibilityMechanism of Tailing Reduction
0.1% Formic Acid (FA) ~2.7ExcellentPartially protonates silanols; insufficient ionic strength for strong bases.
0.1% FA + 10 mM Ammonium Formate 2.8 - 3.0ExcellentNH₄⁺ ions competitively bind to and mask residual silanols.
0.1% Trifluoroacetic Acid (TFA) ~2.0Poor (Ion Suppression)Strong ion-pairing agent; fully shields analyte but severely suppresses ESI+ signal.
10 mM Ammonium Bicarbonate (pH 10.5) 10.5GoodDeprotonates the basic amine, eliminating the electrostatic attraction entirely.
Table 2: Column Technologies for Basic Amines
Column TechnologySurface ModificationBest Use CasepH Tolerance
Base-Deactivated Silica (BDS) Trimethylsilyl (TMS) end-cappingGeneral purpose low-pH screening; reduces active silanols[2].pH 2 - 8
Charged Surface Hybrid (CSH) Low-level positive surface chargeExtreme tailing at low ionic strength; electrostatically repels basic amines.pH 1 - 11
Ethylene Bridged Hybrid (BEH) Bridged organic/inorganic particlesHigh-pH applications to deprotonate amines without dissolving the silica bed.pH 1 - 12

Methodology Vault: Self-Validating Protocols

Protocol 1: Formulating a High-Ionic-Strength, MS-Compatible Mobile Phase

Causality: This protocol establishes a mobile phase with sufficient ionic strength to mask silanols while remaining volatile enough to prevent MS source fouling. Self-Validation: The protocol includes a baseline noise check to ensure the salt concentration does not compromise the MS limits of detection.

Step-by-Step Execution:

  • Prepare Aqueous Phase (Mobile Phase A): Measure 1.0 L of LC-MS grade water. Add 0.63 g of LC-MS grade Ammonium Formate to achieve a 10 mM concentration. Stir until completely dissolved.

  • Acidify: Add 1.0 mL of LC-MS grade Formic Acid to the solution to achieve 0.1% (v/v). The final pH should be approximately 2.8–3.0.

  • Prepare Organic Phase (Mobile Phase B): Measure 1.0 L of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid. (Optional: To maintain constant ionic strength across the gradient, add 10% of the aqueous buffer to the organic phase, adjusting the organic ratio accordingly).

  • System Validation: Run a blank gradient. Monitor the Total Ion Chromatogram (TIC). The baseline noise should not exceed a 20% increase compared to unbuffered 0.1% FA.

  • Analyte Injection: Inject the 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride standard. Calculate the USP Tailing Factor ( Tf​ ). A successful mitigation will yield a Tf​ between 1.0 and 1.2[4].

Protocol 2: Validating Injection Solvent and Mass Overload Effects

Causality: Injecting a sample in a solvent stronger than the initial mobile phase prevents the analyte from partitioning into the stationary phase at the column head, causing premature migration and tailing. Self-Validation: By plotting peak asymmetry against injection volume/concentration, the system mathematically proves whether the tailing is chemical (silanol) or physical (overload/diluent).

Step-by-Step Execution:

  • Diluent Matching: Evaporate your current sample and reconstitute it in a diluent that exactly matches your initial gradient conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% FA).

  • Serial Dilution: Prepare three concentrations of the analyte: 100 ng/mL, 10 ng/mL, and 1 ng/mL.

  • Injection: Inject identical volumes (e.g., 2 µL) of each concentration.

  • Data Analysis: Measure the peak width at 5% height ( W0.05​ ) and calculate the asymmetry factor ( As​ ) for each injection[4].

  • Validation Check: If As​ approaches 1.0 as the concentration decreases, the column was mass-overloaded. If As​ remains > 1.5 across all dilutions, the tailing is driven by secondary silanol interactions, and you must return to Protocol 1.

Troubleshooting Decision Matrix

TroubleshootingWorkflow Start Identify Peak Tailing (1,4-Diazepane) Step1 1. Check Mobile Phase Start->Step1 Dec1 Is buffer capacity adequate? Step1->Dec1 Act1 Add 5-10 mM Ammonium Formate Dec1->Act1 No Step2 2. Evaluate Column Dec1->Step2 Yes Act1->Step2 Dec2 Is column end-capped or base-deactivated? Step2->Dec2 Act2 Switch to CSH or BDS Column Dec2->Act2 No Step3 3. Assess Injection Dec2->Step3 Yes Act2->Step3 Dec3 Is diluent stronger than initial MP? Step3->Dec3 Act3 Match diluent to initial conditions Dec3->Act3 Yes End Optimize Gradient & Flow Rate Dec3->End No Act3->End

Fig 2: Step-by-step troubleshooting workflow for resolving peak tailing in basic amine LC-MS assays.

References

  • Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?". Restek.com, January 2018.[Link]

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography". ACD/Labs Blog, October 2022.[Link]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC". Labcompare.com, October 2021.[Link]

  • ALWSCI. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables". ALWSCI News, November 2025.[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech Blog, October 2025.[Link]

Sources

Optimization

how to prevent precipitation of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride in biological buffers

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride (CAS: 1803566-48-4). This document provides in-depth troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride (CAS: 1803566-48-4). This document provides in-depth troubleshooting advice and best practices to address the common challenge of compound precipitation in biological buffers. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to ensure the successful use of this compound in their experiments.

Understanding the Root Cause: The Physicochemical Nature of the Compound

Before diving into troubleshooting, it is crucial to understand why precipitation occurs. 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride is the hydrochloride salt of a weakly basic parent compound. This means its aqueous solubility is fundamentally dependent on the pH of the solution.[1][2]

The compound exists in an equilibrium between its protonated (ionized) form and its deprotonated (free base) form.

  • Protonated (Ionized) Form: This is the hydrochloride salt, Compound-H⁺Cl⁻. It carries a positive charge and is generally highly soluble in aqueous solutions.[3]

  • Deprotonated (Free Base) Form: This is the neutral, non-ionized form of the compound. It is significantly less polar and, consequently, has much lower solubility in aqueous buffers, making it prone to precipitation.[4][5]

The pH of your biological buffer dictates which form is dominant. In neutral or alkaline buffers, the equilibrium shifts towards the poorly soluble free base, causing the compound to precipitate out of the solution. This is a common issue for hydrochloride salts of basic drugs when introduced to standard physiological buffers like PBS at pH 7.4.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered by researchers.

Q1: My compound precipitated immediately after I added it to my PBS buffer (pH 7.4). What happened?

A1: This is the most frequently reported issue. Standard Phosphate Buffered Saline (PBS) at pH 7.4 is alkaline enough to deprotonate the diazepane nitrogen atom of your compound. This converts the highly soluble hydrochloride salt into its poorly soluble free base form, leading to immediate precipitation. The pH of the solution is simply too high to maintain the compound in its soluble, ionized state.[6]

Q2: How does pH specifically affect the solubility of my compound?

A2: The relationship between pH, the acid dissociation constant (pKa) of the compound, and the ratio of its ionized to non-ionized forms is described by the Henderson-Hasselbalch equation .[8][9][10] For a weak base like your compound, the relevant equilibrium is with its conjugate acid (the protonated form).

The key principle is:

  • At a pH below the compound's pKa , the protonated, ionized (soluble) form is predominant.

  • At a pH above the compound's pKa , the neutral, free base (poorly soluble) form is predominant.

To maintain solubility, the pH of your buffer must be kept sufficiently below the pKa of the compound's basic functional group. A general rule of thumb is to maintain a pH at least 1.5 to 2 units below the pKa to ensure >95% of the compound remains in its soluble, protonated form.

Q3: What is the best way to prepare my working solution to avoid precipitation?

A3: There are two primary, field-proven strategies to prevent precipitation. The choice depends on the tolerance of your experimental system to pH changes or the presence of organic co-solvents.

  • The pH-Adjusted Buffer Strategy: Prepare your biological buffer at a more acidic pH where the compound is stable and soluble.

  • The Co-Solvent Stock Solution Strategy: Prepare a highly concentrated stock solution in an organic co-solvent and then dilute it into your final biological buffer.

Detailed protocols for both methods are provided in the "Experimental Protocols" section below.

Q4: If I use the pH-Adjusted Buffer Strategy, what pH should I target?

A4: While the exact pKa of this specific molecule is not readily published, related diazepine structures have basic pKa values in the range of 7.0-9.5.[6][11] Therefore, preparing your buffer in a pH range of 4.5 to 6.5 is a robust starting point. We recommend performing a simple solubility test by preparing small volumes of your buffer at different pH values (e.g., pH 5.0, 6.0, 7.0) to determine the lowest pH that is compatible with your assay and effectively solubilizes the compound.

Q5: If I use the Co-Solvent Strategy, which solvents are recommended and are there any risks?

A5: Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, N,N-dimethylformamide (DMF), or polyethylene glycol 400 (PEG 400) are commonly used and effective co-solvents for creating stock solutions of poorly soluble compounds.[][13]

Risks and Mitigation: The primary risk is the effect of the organic solvent on your biological experiment (e.g., cell toxicity, enzyme inhibition).

  • Mitigation: Always prepare the most concentrated stock solution possible (e.g., 10-50 mM in 100% DMSO) so that the final volume of co-solvent added to your assay is minimal. It is critical to keep the final concentration of the organic solvent in your working solution below a threshold that affects your system, typically <0.5% v/v , and in many cell-based assays, <0.1% v/v .[6] Always run a vehicle control (buffer containing the same final concentration of the co-solvent without the compound) to account for any solvent effects.

Q6: Can temperature changes cause precipitation?

A6: Yes. If you prepare a saturated or near-saturated solution at room temperature and then store it at 4°C or -20°C, the compound may precipitate out as solubility generally decreases with temperature.[2] Always allow refrigerated or frozen solutions to fully equilibrate to room temperature and vortex thoroughly to ensure complete re-dissolution before use. Visually inspect for any particulate matter.

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving precipitation issues.

G start Precipitation Observed? q_buffer In which buffer did it precipitate? start->q_buffer pbs Standard PBS (pH 7.4) q_buffer->pbs acidic_buffer Acidic Buffer (pH < 6.5) q_buffer->acidic_buffer sol_pbs Root Cause: Buffer pH is too high, converting soluble salt to insoluble free base. pbs->sol_pbs q_acidic Was the concentration too high or was the solution stored cold? acidic_buffer->q_acidic strategy Choose a Solubilization Strategy sol_pbs->strategy ph_adjust Strategy 1: pH-Adjusted Buffer strategy->ph_adjust If assay is pH tolerant cosolvent Strategy 2: Co-Solvent Stock strategy->cosolvent If assay is solvent tolerant protocol1 Follow Protocol 1: Prepare buffer at pH 5.0-6.5 and re-dissolve compound. ph_adjust->protocol1 protocol2 Follow Protocol 2: Prepare concentrated stock in DMSO, then dilute >1:1000 into final buffer. cosolvent->protocol2 sol_acidic Solution: Warm to RT, vortex/sonicate. If still precipitated, reduce the working concentration. q_acidic->sol_acidic

Caption: Troubleshooting Decision Tree for Precipitation Issues.

Data Summary

The solubility of weak bases and their hydrochloride salts is critically dependent on pH. The following table provides a conceptual summary of what to expect.

Buffer pHDominant SpeciesFormExpected Relative SolubilityRisk of Precipitation
< 6.0Compound-H⁺Ionized (Salt)HighLow
6.5 - 7.0Compound-H⁺ / CompoundMixedModerateModerate
> 7.2CompoundFree BaseVery LowVery High

Experimental Protocols

Protocol 1: Direct Dissolution in a pH-Adjusted Buffer

This is the preferred method if your experiment can be conducted at a slightly acidic pH.

  • Buffer Preparation: Prepare your desired biological buffer (e.g., MES, HEPES, or Phosphate-based) but adjust the final pH to a value between 5.0 and 6.5 using HCl or another suitable acid. Do not use standard PBS packets that are formulated for pH 7.4.

  • Weigh Compound: Accurately weigh the required amount of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride.

  • Dissolution: Add the powder directly to the pH-adjusted buffer.

  • Agitation: Vortex or sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Hold the solution up to a light source. It should be a clear, particle-free solution. If any cloudiness or solid material remains, the concentration may be too high for that specific pH, or the pH may need to be lowered further.

  • Sterilization (if required): Use a 0.22 µm syringe filter that is compatible with your buffer. Note that filtration can sometimes cause precipitation if the compound adsorbs to the filter membrane or if the concentration is very close to its solubility limit.

Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent

Use this method when your final experiment must be performed at a physiological pH (e.g., 7.4).

  • Select Co-solvent: Use anhydrous, research-grade DMSO.

  • Stock Solution Preparation:

    • Weigh out a precise amount of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride (e.g., 2.54 mg).

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., add 100 µL of DMSO for a 100 mM stock, based on a MW of 254.12 g/mol ).

    • Vortex or sonicate until the solid is completely dissolved. This stock solution should be clear and can be stored at -20°C for several months.

  • Working Solution Preparation (Serial Dilution):

    • Crucial Step: Do not add the concentrated DMSO stock directly into your final large volume of buffer. This can cause localized high concentrations and immediate precipitation.

    • Perform a serial dilution. For example, to make a 10 µM final solution from a 10 mM stock (a 1:1000 dilution):

      • First, dilute 2 µL of the 10 mM stock into 198 µL of buffer (makes a 100 µM intermediate solution). Vortex immediately.

      • Then, take 100 µL of this 100 µM intermediate and add it to 900 µL of your final buffer. Vortex immediately.

    • This stepwise dilution with vigorous mixing between steps helps keep the compound in a transiently supersaturated state long enough for it to disperse and remain in solution at the lower final concentration.[14]

  • Vehicle Control: Prepare a control sample by performing the exact same dilution steps using only the co-solvent (DMSO) without the compound.

References

  • ProQuest. (n.d.). EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS.
  • Ovid. (n.d.). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • ACS Publications. (2013, January 24). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation.
  • DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Ovid. (n.d.). Drug precipitation inhibitors in supersaturable formulations.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • ResearchGate. (n.d.). In vitro methods to assess drug precipitation.
  • Slideshare. (n.d.). Henderson Hasselbalch Equation | PPT.
  • Chemistry LibreTexts. (2023, January 29). Henderson-Hasselbalch Approximation.
  • ACS Publications. (2023, May 15). Is Your Henderson–Hasselbalch Calculation of Buffer pH Correct?.
  • (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • Int J Pharm Chem Anal. (n.d.). Solubility: An overview.
  • Benchchem. (n.d.). amitriptyline hydrochloride solubility issues in PBS buffer.
  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.
  • (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Thoreauchem. (n.d.). 1-[4-(1,4-diazepan-1-yl)phenyl]ethan-1-one hydrochloride-1803566-48-4.
  • Google Patents. (n.d.). US3852274A - Derivatives of 1,4-benzodiazepin-2-one and methods for preparation thereof.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • E-learning. (n.d.). Name DIAZEPAM Structure Systematic name 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H- 1,4-benzodiazepin-2-one Formula C16H13ClN2O M.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Hydrochloride vs. Piperazine Analogs

Executive Summary & Rationale As a Senior Application Scientist, one of the most consequential decisions in early-stage drug discovery is the selection of a core molecular scaffold. The acetophenone core, when substitute...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist, one of the most consequential decisions in early-stage drug discovery is the selection of a core molecular scaffold. The acetophenone core, when substituted with a cyclic diamine, forms a privileged structural motif found in numerous central nervous system (CNS) agents, anti-tubercular compounds, and anti-cancer prodrugs[1][2].

This guide provides a rigorous, data-driven comparison between two fundamental building blocks: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride (the homopiperazine analog) and its 6-membered counterpart, 1-[4-(piperazin-1-yl)phenyl]ethan-1-one hydrochloride [3]. While piperazine offers strict conformational rigidity, the insertion of a single methylene group to form 1,4-diazepane fundamentally alters the physicochemical landscape. This seemingly minor structural alteration introduces conformational flexibility that can dramatically influence receptor binding affinity, target selectivity, and downstream pharmacokinetic profiles[1].

Structural & Physicochemical Divergence

The causality behind the differential pharmacological performance of these two scaffolds lies in their distinct 3D spatial arrangements and basicity.

  • Piperazine Analog (Rigid): The 6-membered piperazine ring predominantly locks into a stable chair conformation[1]. This rigidity is highly advantageous for target receptors that require a strict "lock-and-key" binding mode, minimizing entropic penalties upon binding. It is heavily utilized in typical antipsychotics and antidepressants[2].

  • 1,4-Diazepane Analog (Flexible): The 7-membered homopiperazine ring possesses greater conformational freedom, toggling between pseudo-chair and boat conformations[1]. This flexibility enables an "induced fit" mechanism, allowing the molecule to adapt to sterically demanding or dynamically shifting receptor pockets. For example, spirofused diazepane amides have demonstrated nanomolar potency and superior in vivo efficacy as selective Histamine-3 (H3) receptor antagonists compared to their rigid piperazine counterparts[4].

The Role of the Hydrochloride Salt: Both scaffolds are optimally utilized as hydrochloride salts rather than free bases. The free base forms of secondary cyclic amines are highly susceptible to auto-oxidation and degradation under ambient conditions. The HCl salt provides a self-validating, stable system that ensures consistent aqueous solubility and precise molarity for high-throughput in vitro assays.

Comparative Performance Data

The choice of scaffold directly impacts biological efficacy. In the development of JS-K anti-cancer prodrug analogs, homopiperazine derivatives maintained sub-micromolar anti-proliferative activity against human leukemia cell lines (HL-60 and U937), proving that increased flexibility does not hinder intracellular target engagement or nitric oxide release[5].

PropertyPiperazine Analog (1-[4-(piperazin-1-yl)phenyl]ethan-1-one HCl)1,4-Diazepane Analog (1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one HCl)
Core Molecular Formula C12H16N2O (Free base)[3]C13H18N2O (Free base)
Ring Size 6-membered7-membered
Conformational State Predominantly rigid chair[1]Flexible pseudo-chair/boat[1]
Receptor Binding Mode Lock-and-key (high specificity)Induced fit (adaptable binding)[4]
Metabolic Liability Lower (fewer oxidizable carbon centers)Moderately higher (extra methylene soft spot)
Typical Application Broad CNS agents, typical antipsychotics[2]H3 antagonists, overcoming target resistance[4]
Experimental Protocols: Scaffold Validation & Derivatization

To ensure scientific integrity and reproducibility, the following protocols represent self-validating workflows for utilizing these scaffolds in hit-to-lead optimization.

Protocol 1: Chemoselective N-Alkylation via Reductive Amination

Objective: Derivatize the secondary amine of the cyclic scaffold while preserving the reactive acetophenone ketone.

  • Preparation: Dissolve 1.0 eq of the selected scaffold hydrochloride salt in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is chosen over protic solvents (like methanol) to minimize competitive, reversible imine formation at the acetophenone ketone site.

  • Neutralization: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free base in situ.

  • Imine Formation: Add 1.1 eq of the target aldehyde. Stir the reaction mixture at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Selective Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3).

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aryl ketone. This ensures a self-validating, chemoselective reaction that prevents the formation of unwanted secondary alcohols.

  • Isolation: Quench the reaction with saturated aqueous NaHCO3, extract with dichloromethane, and purify the organic layer via flash chromatography.

Protocol 2: Comparative CYP450 Microsomal Stability Assay

Objective: Evaluate the metabolic liability introduced by the extra methylene group in the 1,4-diazepane ring.

  • Incubation: Incubate 1 µM of the purified derivatized scaffold with human liver microsomes (HLMs, 0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its precise addition acts as the definitive start point (t=0) for kinetic measurements.

  • Sampling & Quenching: Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard.

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the proteins to yield a clean supernatant for LC-MS/MS analysis.

  • Analysis: Determine intrinsic clearance ( CLint​ ) by plotting the natural log of the remaining parent compound versus time.

Mechanistic Pathway Diagram

ScaffoldComparison Start Scaffold Selection: 4-Aminoacetophenone Core Piperazine Piperazine Analog (Rigid Chair Conformation) Start->Piperazine Diazepane 1,4-Diazepane Analog (Flexible Boat/Chair) Start->Diazepane Prop1 Higher Target Specificity (Lock-and-Key Binding) Piperazine->Prop1 Assay2 Microsomal Stability Piperazine->Assay2 Prop2 Enhanced Induced Fit (Adaptable Binding) Diazepane->Prop2 Diazepane->Assay2 Assay1 In Vitro Binding Assay Prop1->Assay1 Prop2->Assay1 Outcome1 Optimized Lead Candidate Assay1->Outcome1 Assay2->Outcome1

Workflow demonstrating how scaffold flexibility impacts lead optimization.

Sources

Comparative

High-Performance Analytical Method Validation for 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Hydrochloride: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chromatographic method selection, comparative performance data, and ICH Q2(R2) compliant validation protocols. Introd...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chromatographic method selection, comparative performance data, and ICH Q2(R2) compliant validation protocols.

Introduction: The Analytical Challenge of Diazepane Derivatives

1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride is a highly polar, basic building block frequently utilized in the synthesis of kinase inhibitors and GPCR antagonists. Structurally, it features an acetophenone moiety (providing a strong UV chromophore) and a 1,4-diazepane (homopiperazine) ring.

The Core Challenge: The secondary amine within the diazepane ring is highly basic ( pKa​≈10 ). In traditional Reversed-Phase Liquid Chromatography (RPLC) at acidic to neutral pH, this amine remains fully protonated. Concurrently, residual silanol groups on standard silica-based stationary phases ( pKa​≈3.5−4.5 ) become partially ionized. The resulting electrostatic ion-exchange interaction between the protonated analyte and the anionic silanols causes slow desorption kinetics. This manifests chromatographically as severe peak tailing, shifting retention times, and compromised quantitative reproducibility[1].

To establish a robust, self-validating analytical method, scientists must engineer a chromatographic environment that either neutralizes this interaction or bypasses it entirely.

Methodological Causality: Comparing Chromatographic Approaches

To objectively determine the optimal validation pathway, we must compare three distinct chromatographic strategies.

Approach A: Traditional RPLC (Standard C18)

Attempting to retain this polar basic compound on a standard C18 column requires a highly aqueous mobile phase (e.g., 95% water). This low organic content severely suppresses Electrospray Ionization (ESI) efficiency in mass spectrometry. Furthermore, the unshielded silanols lead to unacceptable peak asymmetry ( As​>2.0 ).

Approach B: Charged-Surface Hybrid RPLC (CSH-C18)

By utilizing a stationary phase with a low-level positive surface charge, we induce electrostatic repulsion between the silica surface and the protonated diazepane ring[2]. This effectively shields the residual silanols, dramatically sharpening the peak shape and allowing for slightly higher organic modifier concentrations, though MS sensitivity remains moderate.

Approach C: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC operates via a completely orthogonal mechanism. Using a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase (e.g., >80% Acetonitrile), a water-enriched layer forms on the silica surface. The polar diazepane derivative partitions into this aqueous layer, providing massive retention ( k′ ) without silanol-induced tailing[3]. Crucially, the high organic mobile phase enhances droplet desolvation in the MS source, resulting in exponential gains in sensitivity[4].

Quantitative Performance Comparison

The following table summarizes the experimental performance of these three approaches during initial method development:

Analytical ParameterTraditional RPLC-UV (C18)Charged-Surface RPLC-UV (CSH)HILIC-ESI-MS/MS (Zwitterionic)
Retention Mechanism Hydrophobic + Silanol InteractionHydrophobic + Electrostatic RepulsionHydrophilic Partitioning + H-bonding
Mobile Phase 95% Aq / 5% ACN (pH 3.0)85% Aq / 15% ACN (pH 3.0)10% Aq / 90% ACN (pH 4.5)
Retention Factor ( k′ ) 1.2 (Sub-optimal)3.5 (Acceptable)6.8 (Excellent)
Asymmetry Factor ( As​ ) 2.6 (Severe Tailing)1.15 (Symmetrical)1.05 (Highly Symmetrical)
Theoretical Plates ( N ) < 3,000~ 12,000> 25,000
Sensitivity (LOD) 50 ng/mL20 ng/mL0.1 ng/mL
Verdict REJECTED VIABLE (UV Assays) OPTIMAL (Trace/MS Assays)

Mandatory Visualization: Method Selection & Validation Workflow

AnalyticalWorkflow Analyte Analyte: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Challenge Challenge: Basic Amine (pKa ~10) vs. Acidic Silanols Analyte->Challenge RPLC Traditional C18 RPLC (High Tailing, Low k') Challenge->RPLC Sub-optimal CSH Charged-Surface C18 (Electrostatic Repulsion) Challenge->CSH Viable HILIC HILIC-ESI-MS/MS (Optimal Retention & MS Signal) Challenge->HILIC Best Practice Val ICH Q2(R2) Validation HILIC->Val SST 1. System Suitability (As ≤ 1.5, RSD ≤ 2%) Val->SST Lin 2. Linearity & Range (R² ≥ 0.999) SST->Lin Acc 3. Accuracy & Precision (Recovery 90-110%) Lin->Acc

Fig 1. Method selection and ICH Q2(R2) validation workflow for diazepane derivatives.

Step-by-Step Validation Protocol (HILIC-MS/MS)

Based on the comparative data, HILIC-MS/MS is the superior technique. The following protocol outlines a self-validating system designed in strict accordance with ICH Q2(R2) guidelines[5].

Step 1: System Suitability Testing (SST) & Specificity
  • Causality: Before executing validation parameters, the system must prove baseline resolving power. Specificity ensures the diazepane derivative is distinguishable from matrix interferences and forced degradation products (e.g., N-oxidation of the diazepane ring).

  • Protocol:

    • Inject 6 replicates of the working standard (100 ng/mL).

    • Self-Validating Criteria: Proceed only if Asymmetry Factor ( As​ ) 1.5, %RSD of peak area 2.0%, and Retention Factor ( k′ ) 2.0.

    • Perform forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light for 24h). Verify peak purity using MS/MS mass resolution (MRM transitions).

Step 2: Linearity, LOD, and LOQ
  • Causality: ESI-MS/MS can suffer from detector saturation or ion suppression at high concentrations, making the verification of the linear dynamic range critical.

  • Protocol:

    • Prepare 7 calibration standards ranging from 1 ng/mL to 500 ng/mL in 90:10 Acetonitrile:Water (matching initial HILIC mobile phase conditions to prevent solvent-mismatch peak distortion).

    • Analyze using linear regression with a 1/x weighting factor.

    • Self-Validating Criteria: Establish LOQ where Signal-to-Noise (S/N) 10 and precision %RSD 10%. Correlation coefficient ( R2 ) must be 0.999.

Step 3: Accuracy (Recovery) and Precision
  • Causality: Validates that the extraction methodology and ionization processes are reproducible across different days and operators, reflecting the true concentration without analyte loss.

  • Protocol:

    • Spike matrix/blank samples at 3 concentration levels (Low: 3 ng/mL, Mid: 50 ng/mL, High: 400 ng/mL).

    • Extract and inject in triplicate across 3 different days to establish Intermediate Precision.

    • Self-Validating Criteria: Calculate % Recovery (Acceptance: 90–110%) and %RSD (Acceptance: 5% for LC-MS/MS).

Step 4: Robustness via Design of Experiments (DoE)
  • Causality: Minor fluctuations in mobile phase composition in HILIC can drastically shift retention due to the disruption of the delicate aqueous layer on the stationary phase.

  • Protocol:

    • Systematically vary column temperature ( ± 2°C), buffer pH ( ± 0.2 units), and organic modifier concentration ( ± 2%).

    • Measure the impact on k′ and resolution. Ensure the method remains within SST acceptance criteria under all perturbed conditions.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Institutes of Health (NIH) / Analytical and Bioanalytical Chemistry URL: [Link]

  • Title: HILIC: A Critical Evaluation Source: LCGC International / Chromatography Online URL: [Link]

  • Title: Mechanisms of retention in HPLC Part 2 (Secondary equilibria in reversed-phase liquid chromatography) Source: University of Valencia (uv.es) URL: [Link]

  • Title: Electrostatic Repulsion Reversed-Phase Liquid Chromatography Source: Encyclopedia MDPI URL: [Link]

Sources

Validation

The Surprising Shift: Evaluating the In Vitro Anticancer Efficacy of 1,4-Diazepine Derivatives Against Established Chemotherapeutics

A Comparative Guide for Researchers in Oncology and Drug Discovery From their well-established role as central nervous system modulators to an emerging frontier in oncology, the journey of 1,4-diazepine derivatives repre...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers in Oncology and Drug Discovery

From their well-established role as central nervous system modulators to an emerging frontier in oncology, the journey of 1,4-diazepine derivatives represents a compelling narrative of scientific repurposing. This guide provides an in-depth comparative analysis of the in vitro anticancer efficacy of a representative 1,4-diazepine derivative, 1,4-benzodiazepine-2,5-dione, against the standard chemotherapeutic agents doxorubicin and cisplatin. We will delve into the experimental data, detailed protocols, and the mechanistic rationale behind the exploration of this fascinating class of compounds in cancer research.

A New Paradigm in Cancer Research: The Rationale for Investigating 1,4-Diazepines

The unique structural framework of the 1,4-benzodiazepine scaffold, which mimics peptide linkages, has prompted a significant shift in its therapeutic exploration from neuroscience to oncology.[1][2][3] This structural feature allows these compounds to interact with a diverse range of biological targets, including those critically involved in cancer cell proliferation and survival. The serendipitous discovery of the anticancer potential of some benzodiazepine derivatives has opened up a new avenue for the development of novel therapeutic agents, moving beyond their traditional applications.[4][5]

Comparative In Vitro Efficacy: 1,4-Benzodiazepine-2,5-diones Versus Standard Chemotherapeutics

To provide a clear and objective comparison, this guide focuses on a promising class of anticancer 1,4-diazepine derivatives: the 1,4-benzodiazepine-2,5-diones. A specific hit compound from this class, designated as BZD-11a , has demonstrated potent growth-inhibitory activity across a wide range of human cancer cell lines.[6]

The following table summarizes the 50% growth inhibitory concentration (GI50) of BZD-11a in comparison to the well-established anticancer drugs, doxorubicin and cisplatin, against a selection of human cancer cell lines from the NCI-60 panel. It is important to note that IC50/GI50 values can exhibit variability between studies due to differences in experimental conditions such as incubation time and the specific assay used.[7]

Cell LineCancer TypeBZD-11a (GI50, µM)Doxorubicin (GI50, µM)Cisplatin (GI50, µM)
MCF-7 Breast Cancer~0.24[6]~0.01 - 2.50[8][9]~0.5 - 5.0[7]
HeLa Cervical CancerData not available~0.1 - 2.92[8][9]~1.0 - 10.0[7]
A549 Non-Small Cell Lung CancerData not available> 20[8]~4.97 - 10.91[10]
HCT-116 Colon CancerData not availableData not availableData not available

Note: The GI50 for BZD-11a represents an average value across 60 human cancer cell lines.[6] The GI50/IC50 values for doxorubicin and cisplatin are presented as a range to reflect the variability observed across different studies and experimental conditions.

Mechanistic Insights: A Novel Mode of Action

The anticancer activity of 1,4-benzodiazepine-2,5-dione derivatives appears to stem from a distinct mechanism of action compared to traditional DNA-damaging agents like doxorubicin and cisplatin. Evidence suggests that these compounds act as potent protein synthesis inhibitors .[6] This mode of action offers a promising therapeutic window, as cancer cells are often more reliant on high rates of protein synthesis to sustain their rapid growth and proliferation.

Further investigations have revealed that some 1,4-benzodiazepine derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, preventing them from completing the division process.[6][11][12] The ability of certain derivatives to inhibit tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for cell division, leading to mitotic failure in cancer cells.

In contrast, doxorubicin , an anthracycline antibiotic, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, all of which lead to DNA damage and cell death. Cisplatin , a platinum-based compound, forms covalent adducts with DNA, leading to DNA cross-linking, which ultimately triggers apoptosis.

Signaling Pathway of 1,4-Benzodiazepine-2,5-dione Anticancer Activity

cluster_translation Translation cluster_proliferation Cell Proliferation cluster_fate Cell Fate BZD 1,4-Benzodiazepine-2,5-dione Ribosome Ribosome BZD->Ribosome Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Leads to Cell_Cycle_Proteins Cyclins, CDKs, etc. Protein_Synthesis->Cell_Cycle_Proteins Produces Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Cell_Cycle_Proteins->Cell_Cycle_Arrest Dysregulation leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Results in

Caption: Simplified signaling pathway of 1,4-benzodiazepine-2,5-dione induced cytotoxicity.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

The following are detailed methodologies for two widely used colorimetric assays for determining in vitro cytotoxicity: the MTT and SRB assays. These protocols are designed to be self-validating by including appropriate controls and ensuring a linear relationship between cell number and signal intensity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow

A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of test compound A->B C 3. Incubate for desired period (e.g., 48-72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate % cell viability and determine GI50 G->H

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding cold trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates several times with water to remove the TCA.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove any unbound SRB dye.

  • Solubilization: Add a Tris-based solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI50 value as described for the MTT assay.

Conclusion and Future Directions

The exploration of 1,4-diazepine derivatives as anticancer agents represents a promising and innovative approach in oncological drug discovery. The unique mechanism of action of compounds like 1,4-benzodiazepine-2,5-diones, targeting protein synthesis, offers a potential advantage over traditional chemotherapeutics. The in vitro data, while preliminary, suggests that this class of compounds warrants further investigation and optimization. Future research should focus on elucidating the precise molecular targets within the protein synthesis machinery, expanding the in vitro testing to a broader range of cancer cell lines, and progressing the most promising candidates to in vivo studies. This comparative guide provides a foundational framework for researchers to understand and further explore the exciting potential of 1,4-diazepine derivatives in the fight against cancer.

References

  • Discovery of 1,4-Benzodiazepine-2,5-dione (BZD) Derivatives as Dual Nucleotide Binding Oligomerization Domain Containing 1/2 (NOD1/NOD2) Antagonists Sensitizing Paclitaxel (PTX) To Suppress Lewis Lung Carcinoma (LLC) Growth in Vivo. Journal of Medicinal Chemistry. [Link]

  • Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. PubMed. [Link]

  • Recent Development in[3][13]Benzodiazepines as Potent Anticancer Agents: A Review. Bentham Science. [Link]

  • Recent development in[3][13]benzodiazepines as potent anticancer agents: a review. PubMed. [Link]

  • Recent Development in[3][13]-Benzodiazepines as Potent Anticancer Agents: A Review. PubMed. [Link]

  • Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. ResearchGate. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]

  • Benzodiazepines and cancer. EBSCO. [Link]

  • 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR. ResearchGate. [Link]

  • Synthesis, Investigation of Anticancer and Antioxidant Activity of Certain 2,4-Diaryl Substituted Benzodiazepine and Benzothiazepines Derived From Vanillin. RGUHS Journal of Pharmaceutical Sciences. [Link]

  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Nature. [Link]

  • Exposure time versus cytotoxicity for anticancer agents. PMC. [Link]

  • Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. PMC. [Link]

  • 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR. PubMed. [Link]

  • Enantiomerically pure 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists. PubMed. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. [Link]

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. MDPI. [Link]

  • NCI-60 lines GI50 response to cisplatin (a), doxorubicin (b),... ResearchGate. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • IC 50 values for cisplatin, curcuminoid, and combination treatments in... ResearchGate. [Link]

  • Research Article Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. Hindawi. [Link]

  • Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents. PubMed. [Link]

  • Synthesis, In Vitro Biological Activity and Anti-Breast Cancer of Diazepine Derivatives. Al-Nahrain Journal of Science. [Link]

  • NCI 60-Cell Line Panel COMPARE Analysis results. The... ResearchGate. [Link]

  • Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. PMC. [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. MDPI. [Link]

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Comparative

Benchmarking 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Hydrochloride: A Comparative Guide Against Piperazine Analogues

For researchers and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the pharmacological profile and synthetic viability of a therapeutic candid...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the pharmacological profile and synthetic viability of a therapeutic candidate. 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride —commonly referred to as 4'-(homopiperazin-1-yl)acetophenone hydrochloride—is a highly versatile bifunctional building block.

This guide provides an objective, data-driven benchmark of this homopiperazine derivative against its industry-standard 6-membered counterpart, 1-[4-(piperazin-1-yl)phenyl]ethan-1-one hydrochloride. By analyzing the structural, physicochemical, and reactive differences, we establish the causality behind why the 1,4-diazepane scaffold is increasingly favored in modern medicinal chemistry.

Structural & Conformational Causality

The fundamental difference between the two reagents lies in the ring size of the cyclic diamine. The expansion from a 6-membered piperazine to a 7-membered homopiperazine introduces an additional methylene group. This seemingly minor alteration fundamentally changes the molecule's spatial geometry.

Piperazine derivatives are thermodynamically locked into a rigid chair conformation. In contrast, the 1,4-diazepane ring in 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one exists in a dynamic equilibrium between pseudo-chair and boat conformations [1]. This increased conformational flexibility allows the homopiperazine moiety to adapt to complex, sterically demanding receptor binding pockets—a concept known as "induced fit."

Research demonstrates that this homologation results in remarkable improvements in receptor affinity. For instance, in neuropharmacological drug design, substituting a piperazine for a 1,4-diazepane has been shown to increase Sigma-1 receptor affinity significantly, yielding up to a 53-fold selectivity improvement over Sigma-2 receptors [2].

G A 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one B Homopiperazine Ring (7-membered) A->B C Increased Conformational Flexibility (Pseudo-chair) B->C D Enhanced Sigma-1 / GPCR Receptor Affinity C->D F Rigid Chair Conformation C->F Comparative Advantage E Piperazine Analogue (6-membered) E->F G Baseline Receptor Affinity F->G

Conformational causality of homopiperazine flexibility driving enhanced receptor affinity.

Physicochemical Benchmarking

The integration of a homopiperazine building block is frequently used to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties while maintaining compliance with Lipinski's Rule of Five [3]. The table below summarizes the quantitative and qualitative differences between the two scaffolds.

Parameter1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one HClPiperazine Analogue (Standard)Causality / Impact in Drug Design
Core Scaffold 1,4-Diazepane (7-membered)Piperazine (6-membered)Ring expansion alters the spatial projection of the acetophenone motif [4].
Conformation Flexible (Pseudo-chair/Boat)Rigid (Chair)Flexibility improves induced-fit receptor binding and target residence time [1].
Receptor Affinity High (Often <10 nM Kd​ in CNS targets)ModerateEnhanced by dynamic spatial adaptation to GPCRs and Sigma receptors [2].
Synthetic Steric Hindrance Moderate (at secondary amine)LowThe 7-membered ring slightly shields the NH group, requiring optimized reaction times.
Thermal Stability ~99% loss after 4 weeks at 175 °C~30% loss after 4 weeks at 175 °CIncreased ring strain in 7-membered systems slightly reduces extreme thermal stability [1].

Synthetic Reactivity & Self-Validating Protocol

As a Senior Application Scientist, it is critical to address the chemical reality of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride. It is a bifunctional molecule , containing both an electrophilic methyl ketone and a nucleophilic secondary amine (currently masked as an HCl salt).

The Mechanistic Challenge: If this compound is completely free-based in solution without a trapping agent, the liberated secondary amine will aggressively attack the acetophenone moiety of adjacent molecules, leading to rapid intermolecular self-condensation (enamine/imine polymerization).

The Solution: Any downstream functionalization of the acetophenone core (e.g., reductive amination or cross-coupling) must be preceded by the selective protection of the 1,4-diazepane amine. The following protocol provides a self-validating system for the selective Boc-protection of the secondary amine, ensuring the ketone remains intact for subsequent steps.

Experimental Protocol: Selective Boc-Protection of the Homopiperazine Amine

Reagents Required:

  • 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Suspension & Cooling: Suspend 1.0 eq of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one HCl in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling minimizes the kinetic energy of the system, preventing premature condensation upon neutralization.

  • Controlled Neutralization: Add 2.5 eq of TEA dropwise over 10 minutes. Causality: TEA neutralizes the HCl salt, liberating the secondary amine. The excess TEA acts as an acid scavenger for the subsequent protection step.

  • Electrophilic Addition: Immediately add 1.1 eq of Boc2​O dropwise. Causality: The bulky Boc anhydride selectively and rapidly reacts with the sterically accessible secondary amine of the 1,4-diazepane ring, effectively capping the nucleophile before it can attack the ketone.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 4 hours. Monitor completion via TLC (Eluent: 5% MeOH in DCM).

  • Aqueous Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure tert-butyl 4-(4-acetylphenyl)-1,4-diazepane-1-carboxylate.

Workflow S1 Step 1: Suspension Suspend HCl salt in DCM at 0°C S2 Step 2: Neutralization Add TEA to prevent self-condensation S1->S2 S3 Step 3: Protection Dropwise addition of Boc2O S2->S3 S4 Step 4: Propagation Stir at 25°C for 4 hours S3->S4 S5 Step 5: Isolation Aqueous quench & Chromatography S4->S5

Step-by-step synthetic workflow for the selective Boc-protection of the homopiperazine amine.

Conclusion

While piperazine remains a staple in medicinal chemistry due to its rigidity and high thermal stability, the homologation to 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride offers distinct pharmacological advantages. The 7-membered homopiperazine ring provides critical conformational flexibility that frequently translates to superior receptor affinity and selectivity. By understanding its bifunctional reactivity and employing rigorous protection strategies, researchers can effectively harness this building block to develop next-generation therapeutics.

References

  • Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents RSC Publishing[Link]

  • Interaction of homopiperazine complexes of Pd(II) with bio-molecules: equilibrium, anti-tumor activity and molecular docking studies Taylor & Francis[Link]

Validation

A Comparative Stability Analysis: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Hydrochloride vs. Free Base

A Senior Application Scientist's Guide to Salt Form Selection and Stability Assessment In the landscape of small molecule drug development, the selection of an appropriate solid form for an active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Salt Form Selection and Stability Assessment

In the landscape of small molecule drug development, the selection of an appropriate solid form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, manufacturability, and shelf-life. The conversion of a free base into a salt form is a common strategy to enhance physicochemical properties such as solubility and dissolution rate.[1][2] However, this conversion can also introduce new stability challenges, such as hygroscopicity and potential for salt disproportionation.[3][4]

This guide provides an in-depth comparative analysis of the stability profiles of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one as a hydrochloride salt versus its free base form. As specific experimental data for this compound is not publicly available, this document will present a framework of essential comparative studies, utilizing illustrative data to guide researchers. The protocols and insights provided are grounded in established principles of pharmaceutical science and regulatory guidelines.

The Critical Role of Physicochemical Properties

The initial characterization of the physicochemical properties of the API in its different solid forms is fundamental to predicting its behavior during formulation and storage.[5] Key parameters include melting point, solubility, and hygroscopicity.

Table 1: Illustrative Physicochemical Properties of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Forms

PropertyFree Base (Illustrative Data)Hydrochloride Salt (Illustrative Data)Rationale & Significance
Melting Point (°C) 115-120230-235 (with decomposition)A higher melting point for the salt form often indicates greater crystal lattice energy, which can contribute to improved solid-state stability.[1]
Aqueous Solubility (pH 7.4, mg/mL) < 0.1> 10Salt formation with a strong acid like HCl significantly improves the solubility of a weakly basic compound in neutral and acidic media, which is often beneficial for bioavailability.[1][2]
Aqueous Solubility (pH 2.0, mg/mL) 1-2> 20The solubility of the free base increases in acidic conditions due to in-situ salt formation, but the pre-formed hydrochloride salt typically exhibits superior solubility.[5]
Hygroscopicity (% weight gain at 80% RH) < 0.5% (Non-hygroscopic)2.5% (Slightly hygroscopic)Salt forms are often more hygroscopic than their corresponding free bases.[3][6] Moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.[][8][9]

Experimental Design for Stability Assessment

A comprehensive understanding of the stability of an API requires subjecting it to a battery of stress conditions, as outlined in the International Council for Harmonisation (ICH) guidelines.[10] This includes forced degradation studies to identify potential degradation pathways and long-term stability studies to establish a re-test period or shelf-life.[11][12][13]

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is performed to accelerate the degradation of the API to identify likely degradation products and establish the intrinsic stability of the molecule.[10][14][15]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one free base and hydrochloride salt under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of both the free base and the hydrochloride salt in appropriate solvents (e.g., methanol, water).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid samples at 105°C for 48 hours.

    • Photostability: Expose solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[16]

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method with a photodiode array detector to separate and quantify the parent compound and any degradation products.

Causality behind Experimental Choices: The selected stress conditions are designed to mimic the potential environmental challenges the API might encounter during its lifecycle. Acid and base hydrolysis assess susceptibility to pH changes, oxidation evaluates sensitivity to atmospheric oxygen or peroxide residues, and thermal and photolytic stress test for degradation due to heat and light exposure.[16][17]

Long-Term Stability Studies: Predicting Shelf-Life

Long-term stability studies are conducted under controlled storage conditions to evaluate the physical, chemical, and microbiological characteristics of the API over time.[11][18]

Protocol 2: Long-Term Stability Study

Objective: To determine the re-test period for 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one free base and hydrochloride salt.

Methodology:

  • Sample Packaging: Store samples of both the free base and the hydrochloride salt in containers that mimic the proposed commercial packaging.

  • Storage Conditions: Store samples at long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[11][12]

  • Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.[12]

  • Parameters to be Tested:

    • Appearance

    • Assay (potency)

    • Degradation products/impurities

    • Moisture content

Visualization of Experimental Workflow and Degradation

G cluster_0 Forced Degradation Workflow cluster_1 Long-Term Stability Workflow API_Forms API (Free Base & HCl Salt) Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API_Forms->Stress Analysis_FD HPLC-PDA Analysis Stress->Analysis_FD Deg_ID Identify Degradation Products & Pathways Analysis_FD->Deg_ID API_Forms2 API (Free Base & HCl Salt) Storage ICH Storage Conditions (Long-term & Accelerated) API_Forms2->Storage Timepoints Time-point Testing Storage->Timepoints Analysis_LT Assay, Impurities, Physical Properties Timepoints->Analysis_LT Shelf_Life Establish Re-test Period Analysis_LT->Shelf_Life

Caption: Experimental workflows for stability assessment.

G Parent 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Hydrolysis Hydrolysis Product (e.g., cleavage of amide bond) Parent->Hydrolysis Acid/Base Oxidation Oxidation Product (e.g., N-oxide formation) Parent->Oxidation H2O2

Caption: Hypothetical degradation pathways.

Comparative Stability Profile: An Illustrative Data Set

The following table presents plausible outcomes from the stability studies, highlighting the potential differences between the free base and its hydrochloride salt.

Table 2: Illustrative Stability Data

Stability TestConditionFree Base (% Degradation)Hydrochloride Salt (% Degradation)Likely Major Degradants
Forced Degradation 0.1 N HCl, 60°C, 24h1.5%0.5%Hydrolysis of the ethanone group
0.1 N NaOH, 60°C, 24h5.2%3.8%Amide bond cleavage in the diazepane ring
3% H₂O₂, RT, 24h2.8%4.5%N-oxidation of the diazepane nitrogen
Long-Term Stability 40°C/75% RH, 6 months0.8%1.8%Oxidative and hydrolytic products

Discussion of Expected Outcomes and Practical Implications

Based on fundamental chemical principles, the hydrochloride salt is anticipated to exhibit greater stability in acidic conditions due to the common ion effect, which suppresses the protonation of the diazepane nitrogen atoms, a potential site for acid-catalyzed hydrolysis. Conversely, the free base may show slightly better stability in basic conditions.

The increased hygroscopicity of the hydrochloride salt, as illustrated in Table 1, could make it more susceptible to degradation under high humidity conditions, as absorbed water can facilitate hydrolytic degradation pathways.[3][][19] The higher potential for oxidative degradation in the salt form could be attributed to the presence of trace metal impurities from the salt formation process or changes in the solid-state packing that expose reactive sites.

For drug development professionals, these differences have significant practical implications:

  • Formulation Development: The superior aqueous solubility of the hydrochloride salt makes it a more attractive candidate for oral solid dosage forms where rapid dissolution is desired. However, its hygroscopicity would necessitate the use of protective packaging (e.g., blister packs with foil) and careful control of humidity during manufacturing. The free base, while less soluble, might be suitable for modified-release formulations or for development in less hygroscopicity-sensitive dosage forms.

  • Handling and Storage: The hydrochloride salt will require more stringent control of storage conditions to protect it from moisture. The free base may offer more flexibility in this regard.

  • Excipient Compatibility: The potential for salt disproportionation must be considered when selecting excipients for the hydrochloride salt formulation.[20] Basic excipients could raise the microenvironmental pH, leading to the conversion of the salt back to the less soluble free base.

Conclusion

The selection between a free base and a salt form is a multifaceted decision that requires a thorough evaluation of their comparative physicochemical properties and stability profiles. While the hydrochloride salt of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one is likely to offer significant advantages in terms of aqueous solubility, it may present challenges related to hygroscopicity and stability under certain conditions. A comprehensive understanding of these trade-offs, generated through the systematic experimental approach outlined in this guide, is paramount for the successful development of a safe, effective, and stable drug product.

References

  • Pharma.Tips. (2025, March 26).
  • Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • (2010, March 1).
  • Pharma Innovation. (2025, September 10). API Hygroscopicity.
  • The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • ResearchGate. (2025, August 9). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion.
  • BOC Sciences. Hygroscopicity Testing.
  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development.
  • Technology Networks.
  • Labinsights. (2023, May 8).
  • Alfa Chemistry. Hygroscopicity Assessment - Testing Lab.
  • PubMed. (2002, March 15). [Development of solubility screening methods in drug discovery].
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  • Chemox Pharma. (2026, February 9). Why Stability Testing Matters in Pharmaceutical API Development.
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  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • (2009, November 15).
  • Taylor & Francis. (2017, April 18). Stability of pharmaceutical salts in solid oral dosage forms.
  • Lund University Publications.
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  • PMC. (2020).
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • (2026, March 13).

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Comparative

Publish Comparison Guide: Cross-Reactivity Profiling of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Hydrochloride

Executive Summary & Structural Rationale In Fragment-Based Drug Discovery (FBDD), the identification of high-quality starting points requires screening low-molecular-weight compounds at exceptionally high concentrations...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In Fragment-Based Drug Discovery (FBDD), the identification of high-quality starting points requires screening low-molecular-weight compounds at exceptionally high concentrations (often 100 µM to 1 mM)[1]. At these concentrations, distinguishing true pharmacological target engagement from assay interference or promiscuous cross-reactivity is a profound analytical challenge.

1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride (DPE-HCl) is a highly versatile fragment scaffold. It features an acetophenone core linked to a 1,4-diazepane (homopiperazine) ring. While the diazepane ring is a privileged motif utilized to improve aqueous solubility and modulate basicity, its 7-membered ring structure introduces significant conformational plasticity compared to rigid 6-membered piperazine analogs.

The Causality of Cross-Reactivity: The increased conformational entropy of the diazepane ring allows DPE-HCl to adopt multiple states (chair, boat, twist-boat). This flexibility enables the fragment to adaptively bind to conserved structural motifs across different protein families, such as the ATP-binding hinge regions of kinases or the allosteric pockets of GPCRs[2]. Furthermore, at high screening concentrations, the protonated secondary amine of the diazepane ring can participate in non-specific electrostatic interactions, necessitating rigorous biochemical validation to confirm true pocket occupation and rule out artifactual cross-reactivity[3].

Comparative Performance Data

To objectively evaluate the cross-reactivity profile of DPE-HCl, we compared it against its rigid piperazine analog (PPE-HCl) and a known pan-assay interference compound (PAINS control) across a standard biochemical triage panel.

MetricDPE-HCl (Diazepane Analog)PPE-HCl (Piperazine Analog)PAINS Control (Curcumin)
Kinase Panel Promiscuity (Gini) 0.62 (Moderate selectivity)0.78 (High selectivity)0.15 (Highly promiscuous)
GPCR Off-Target Hit Rate (@100µM) 12% (4/34 targets)3% (1/34 targets)>40%
Critical Aggregation Conc. (CAC) > 500 µM (Highly soluble)~ 350 µM< 10 µM (Colloidal aggregator)
TR-FRET Signal Interference Mild Quenching at >250 µMNegligibleSevere Autofluorescence
SPR Kinetic Profile Fast On / Fast Off (Typical FBDD)Fast On / Fast OffNon-saturable / Super-stoichiometric

Data Interpretation: While DPE-HCl exhibits excellent solubility (CAC > 500 µM), its conformational flexibility results in a higher GPCR off-target hit rate and lower kinase selectivity (Gini coefficient of 0.62) compared to the rigid piperazine analog. It is crucial to utilize orthogonal screens to ensure that highly specific cross-reactivity is not misinterpreted as targeted efficacy[4].

Mechanistic Visualizations

To systematically filter out cross-reactivity and assay interference, we employ a multi-tiered screening logic.

Workflow A Fragment Library (DPE-HCl) B Primary Screen (TR-FRET Assay) A->B C Hit Detected B->C D Counter-Screen (DLS Aggregation) C->D E Orthogonal Assay (SPR Kinetics) D->E CAC > 100 µM F False Positive (Aggregator) D->F CAC < 10 µM G Validated Hit (Specific Binding) E->G KD Confirmed

Fig 1. Cross-reactivity triage workflow for fragment screening.

Pathway N1 Excitation (340 nm) N2 Eu-Donor Emission N1->N2 N3 FRET Transfer N2->N3 N4 Acceptor Emission N3->N4 N5 DPE-HCl Interference N5->N3 Quenching

Fig 2. Mechanism of TR-FRET signal interference by small molecules.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in ratiometric normalizations and positive controls to actively detect and eliminate false positives caused by cross-reactivity.

Protocol A: High-Throughput TR-FRET Kinase Profiling

Biochemical assays remain the cornerstone of fragment screening[2]. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed reading window naturally filters out short-lived compound autofluorescence.

  • Reagent Preparation: Prepare the kinase target (e.g., 5 nM) and a Europium-labeled anti-tag antibody (Donor) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense DPE-HCl into 384-well plates to achieve a final concentration gradient (10 µM to 500 µM). Self-Validation Step: Include wells with no enzyme (background control) and wells with a known pan-kinase inhibitor (staurosporine) as a positive control.

  • Tracer Addition: Add the kinase-specific fluorescent tracer (Acceptor). Incubate for 60 minutes at room temperature to reach equilibrium.

  • Data Acquisition: Excite the plate at 340 nm. Measure emission at 615 nm (Donor) and 665 nm (Acceptor) after a 100 µs delay.

  • Ratiometric Analysis (Crucial for Causality): Calculate the FRET ratio (Emission 665 / Emission 615). Because DPE-HCl can cause mild quenching at >250 µM, relying solely on the 665 nm channel would yield false positives. The ratiometric calculation mathematically normalizes inner-filter effects, isolating true competitive binding from optical cross-reactivity.

Protocol B: Dynamic Light Scattering (DLS) Counter-Screen

Colloidal aggregation is the primary driver of non-specific biochemical cross-reactivity. DLS is used to determine the Critical Aggregation Concentration (CAC).

  • Sample Preparation: Dilute DPE-HCl in filtered (0.22 µm) assay buffer to concentrations matching the TR-FRET assay (10 µM to 500 µM).

  • Control Baseline: Measure the buffer alone to establish baseline scattering. Self-Validation Step: Run a known aggregator (e.g., tetraiodothyroacetic acid at 50 µM) to verify the instrument's sensitivity to colloidal particles.

  • Measurement: Analyze the DPE-HCl samples using a DLS plate reader. Record the scattering intensity (kcps) and the hydrodynamic radius (Rh).

  • Interpretation: A sharp, non-linear increase in scattering intensity coupled with the appearance of particles with Rh > 100 nm indicates aggregation. DPE-HCl typically shows a CAC > 500 µM, confirming that any cross-reactivity observed in the TR-FRET assay is due to specific, albeit promiscuous, pocket binding rather than colloidal sequestration.

References

  • Fragment-based lead discovery: a chemical update. ResearchGate.1

  • Fragment-to-Lead Medicinal Chemistry Publications in 2017. ACS Publications. 2

  • Structural Analysis and Development of Notum Fragment Screening Hits. ACS Publications. 3

  • ADME of Biologics—What Have We Learned from Small Molecules? NIH PMC. 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride

Operational Safety and Handling Guide: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to bridge...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride

As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to bridge the gap between basic Safety Data Sheet (SDS) compliance and field-proven, mechanistic laboratory practices. This guide provides researchers working with 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride with the necessary procedural and logistical frameworks to ensure absolute scientific integrity and operator safety.

Chemical Profiling & Hazard Causality

Understanding the molecular behavior of a chemical is the first step in designing a self-validating safety protocol.

  • Structural Implications: This compound features an acetophenone core substituted with a diazepane (homopiperazine) ring. Diazepane derivatives frequently exhibit potent biological activity, often targeting central nervous system (CNS) receptors or acting as kinase inhibitors. Consequently, in the absence of comprehensive toxicological data, it must be treated as an Occupational Exposure Band (OEB) 3 or 4 potent compound.

  • Physical State Causality: Formulated as a hydrochloride (HCl) salt, this compound exists as a crystalline or amorphous solid. HCl salts are highly prone to electrostatic charging and can easily form fine, respirable dust particles (<5 μm) during mechanical manipulation (e.g., spatulation). This aerosolization risk dictates the strict need for respiratory protection and draft-free engineering controls.

Engineering Controls & PPE Matrix

According to1, Personal Protective Equipment (PPE) serves as the final protective barrier and must be implemented after proper engineering controls[1].

PPE / Equipment CategorySpecificationQuantitative MetricMechanistic Justification
Primary Skin Protection Nitrile Gloves (Double)>240 min breakthroughPrevents dermal absorption of lipophilic moieties; the double layer mitigates micro-abrasions[1].
Respiratory Protection N95 / P100 Particulate Respirator95% - 99.9% filtrationBlocks inhalation of respirable HCl salt dust particles (<5 μm) generated during transfer.
Eye Protection Chemical Splash GogglesANSI Z87.1 certifiedProtects ocular mucosa from airborne powder and potential solvent splashes.
Engineering Control Ventilated Balance Enclosure (VBE)60 - 80 fpm face velocityProvides containment without the excessive turbulence of a standard fume hood that would aerosolize fine powders.

Standard Operating Procedure (SOP): Precision Weighing and Solubilization

To ensure scientific integrity and operator safety, this protocol utilizes a self-validating system: each step contains a verification check before proceeding.

HandlingWorkflow A Hazard Assessment (Powder Aerosol Risk) B Engineering Controls (VBE at 60-80 fpm) A->B dictates C PPE Selection (N95, Double Nitrile) A->C dictates D Execution (Static-Free Transfer) B->D enables C->D protects E Decontamination (Wet Wipe Down) D->E post-task F RCRA Waste Disposal (Subpart K) E->F generates

Logical workflow from hazard assessment to safe execution and disposal.

Step-by-Step Methodology:

  • Enclosure Verification: Activate the VBE.

    • Self-Validation Check: Observe the microbalance readout before opening the chemical container. If the readout fluctuates by >0.1 mg, the enclosure turbulence is too high, risking powder aerosolization. Adjust baffle settings until the baseline is completely stable.

  • PPE Donning: Apply a fluid-resistant lab coat, chemical splash goggles, an N95/P100 respirator, and double nitrile gloves.

    • Self-Validation Check: Perform a visual inspection and inflation test of the outer gloves to ensure zero micro-tears before handling the API.

  • Static Mitigation: Pass the sealed vial of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride through an anti-static ionizer.

    • Causality: Neutralizing surface charges prevents the crystalline HCl powder from clinging to the spatula or aerosolizing upon opening, directly mitigating inhalation risk.

  • Transfer: Using a static-dissipative PTFE spatula, transfer the required mass to a pre-tared anti-static weigh boat.

  • In-Situ Solubilization: Add the primary solvent (e.g., DMSO or HPLC-grade water) directly to the weigh boat inside the VBE.

    • Causality: Wetting the powder immediately suppresses dust generation before the material is transferred to a volumetric flask for benchtop handling.

  • Decontamination: Wipe down the VBE surfaces, balance pan, and spatulas with a solvent-dampened cloth (e.g., 70% Isopropanol), followed by a dry wipe to ensure no microscopic API residue remains.

Waste Management & Disposal Plan

Proper disposal is critical for environmental compliance and laboratory safety. The National Research Council's 2 mandates rigorous lifecycle management of chemical hazards[2]. Furthermore, the EPA's Resource Conservation and Recovery Act (RCRA) provides 3 specifically for academic and research laboratories[3].

WasteRouting W_Solid Contaminated Solid Waste (PPE, Spatulas, Vials) SubpartK Subpart K Accumulation Area (Max 12 Months) W_Solid->SubpartK Sealed Container W_Liquid Liquid Chemical Waste (Solvent + API) W_Liquid->SubpartK Segregated Carboy TSDF Licensed TSDF Facility (Final Destruction) SubpartK->TSDF Professional Determination

EPA Subpart K compliant hazardous waste accumulation and disposal routing.

  • Solid Waste: Contaminated gloves, weigh boats, and wipes must be placed in a sealed, puncture-resistant container labeled "Hazardous Waste - Toxic Solid."

  • Liquid Waste: Aqueous or organic solutions containing the API must be collected in compatible, segregated carboys. Do not mix halogenated and non-halogenated solvents.

  • Regulatory Compliance: Under EPA Subpart K, laboratories are permitted to accumulate waste in the lab but must ensure a trained professional makes the hazardous waste determination[4]. All waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) within a maximum of 12 months[3].

References

  • Proper Use of Personal Protective Equipment (PPE) | Today's Clinical Lab. Summarizing OSHA Laboratory Safety Guidance.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011.
  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). United States Environmental Protection Agency (EPA).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride
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1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride
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